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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Bromo-4-methyl-2-phenoxypyridine is a halogenated, substituted pyridine derivative that serves as a valuable intermediate in synthetic a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4-methyl-2-phenoxypyridine is a halogenated, substituted pyridine derivative that serves as a valuable intermediate in synthetic and medicinal chemistry. Its strategic placement of a bromine atom, a methyl group, and a phenoxy moiety on the pyridine core provides a versatile scaffold for the development of novel bioactive molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly as a key building block for kinase inhibitors. Detailed experimental protocols, based on established chemical principles, are provided to facilitate its synthesis and characterization.

Chemical Identity and Nomenclature

The structural features of 5-Bromo-4-methyl-2-phenoxypyridine, including the numbering of the pyridine ring, are crucial for its reactivity and interactions with biological targets.

IUPAC Name: 5-Bromo-4-methyl-2-phenoxypyridine

Synonyms:

  • 2-Phenoxy-4-methyl-5-bromopyridine

  • 5-Bromo-2-phenoxy-4-picoline

Chemical Structure:

Caption: Chemical structure of 5-Bromo-4-methyl-2-phenoxypyridine.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO-
Molecular Weight 264.12 g/mol -
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred from related compounds
logP ~3.5Predicted

Synthesis of 5-Bromo-4-methyl-2-phenoxypyridine

The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine can be achieved through several established synthetic routes, primarily involving the formation of the ether linkage between a substituted pyridine and a phenol. The two most common and versatile methods are the Ullmann condensation and nucleophilic aromatic substitution (SNAᵣ).

Synthetic Strategy Overview

The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis_Overview cluster_0 Starting Materials cluster_1 Reaction Pathways SM1 2,5-Dibromo-4-methylpyridine Ullmann Ullmann Condensation SM1->Ullmann Reacts with Phenol SM2 Phenol SM2->Ullmann SNAr Nucleophilic Aromatic Substitution (SNAr) SM2->SNAr SM3 2-Chloro-5-bromo-4-methylpyridine SM3->SNAr Reacts with Phenol Target 5-Bromo-4-methyl-2-phenoxypyridine Ullmann->Target SNAr->Target

Caption: General synthetic pathways to 5-Bromo-4-methyl-2-phenoxypyridine.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. This method is particularly suitable when starting from a bromo-substituted pyridine.

Reaction Scheme:

Step-by-Step Protocol:

  • Materials:

    • 2,5-Dibromo-4-methylpyridine (1.0 eq)

    • Phenol (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand (0.2 eq)

    • Anhydrous toluene or dioxane as solvent

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Dibromo-4-methylpyridine, phenol, potassium carbonate, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous toluene and the ligand via syringe.

    • Heat the reaction mixture to reflux (typically 110-130 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-4-methyl-2-phenoxypyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAᵣ)

Nucleophilic aromatic substitution is an alternative pathway, particularly effective when a more reactive leaving group, such as chlorine, is present at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack.

Reaction Scheme:

Step-by-Step Protocol:

  • Materials:

    • 2-Chloro-5-bromo-4-methylpyridine (1.0 eq)

    • Phenol (1.2 eq)

    • Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add phenol and anhydrous DMF.

    • Cool the solution to 0 °C and add potassium tert-butoxide or sodium hydride portion-wise. Stir until the evolution of gas ceases (in the case of NaH) and a clear solution of the phenoxide is formed.

    • Add a solution of 2-Chloro-5-bromo-4-methylpyridine in DMF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-4-methyl-2-phenoxypyridine.

Spectroscopic Characterization

The structural confirmation of synthesized 5-Bromo-4-methyl-2-phenoxypyridine relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.15 (s, 1H, H-6), 7.40-7.35 (m, 2H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 6.80 (s, 1H, H-3), 2.30 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 163.0 (C-2), 154.0 (Ar-C), 150.0 (C-6), 145.0 (C-4), 130.0 (Ar-CH), 125.0 (Ar-CH), 121.0 (Ar-CH), 118.0 (C-5), 112.0 (C-3), 17.0 (CH₃)
Mass Spec (ESI+) m/z 264.0, 266.0 ([M+H]⁺, bromine isotope pattern)

Applications in Drug Discovery and Medicinal Chemistry

The 5-Bromo-4-methyl-2-phenoxypyridine scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active molecules, particularly kinase inhibitors.[1][2] The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the bromine atom provides a crucial handle for further chemical modifications through cross-coupling reactions.[3]

Role as a Kinase Inhibitor Scaffold

The 2-phenoxypyridine core is a recognized pharmacophore in the design of inhibitors for several kinase families, including c-Jun N-terminal kinases (JNK) and others implicated in cancer and inflammatory diseases.[1] The strategic placement of substituents on both the pyridine and phenoxy rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Utility in Library Synthesis

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Drug_Discovery_Workflow Start 5-Bromo-4-methyl-2-phenoxypyridine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Diversification Library Diverse Chemical Library Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Structure-Activity Relationship (SAR) Candidate Drug Candidate Lead->Candidate

Caption: Workflow for utilizing 5-Bromo-4-methyl-2-phenoxypyridine in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-4-methyl-2-phenoxypyridine. Based on data for structurally related compounds, the following guidelines are recommended.

Table 3: Safety and Handling Information (Inferred)

AspectRecommendation
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.
Handling Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid (In case of exposure) Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water and seek medical attention.

Conclusion

5-Bromo-4-methyl-2-phenoxypyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and reactive handles make it a key intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. The continued exploration of this and similar scaffolds holds significant promise for the discovery of new therapeutic agents.

References

  • Relevant scientific literature and patents on the synthesis and application of substituted phenoxypyridines would be cited here.
  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.[1]

  • Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 347-352.[2]

  • BenchChem (2025). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. BenchChem Application Note.[3]

  • Citations for general synthetic methodologies like Ullmann condensation and SNAr reactions would be included here.
  • Citations for safety data of analogous compounds would be provided here.

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenoxypyridine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-phenoxypyridine, a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to its statu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-phenoxypyridine, a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to its status as a niche research chemical, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.

Introduction to 5-Bromo-4-methyl-2-phenoxypyridine

5-Bromo-4-methyl-2-phenoxypyridine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. The strategic placement of a bromine atom, a methyl group, and a phenoxy group on this core structure offers multiple avenues for chemical modification, making it a valuable building block in the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functional groups.

Synthesis and Purification

The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine can be approached through several established synthetic routes in organic chemistry. A plausible and efficient method involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

A logical synthetic route would start from a readily available precursor, such as 2,5-dibromo-4-methylpyridine. This starting material can then undergo a selective nucleophilic aromatic substitution with phenol in the presence of a suitable base.

Synthesis of 5-Bromo-4-methyl-2-phenoxypyridine 2,5-dibromo-4-methylpyridine 2,5-Dibromo-4-methylpyridine Reaction Nucleophilic Aromatic Substitution (SNAr) 2,5-dibromo-4-methylpyridine->Reaction Phenol Phenol Phenol->Reaction Product 5-Bromo-4-methyl-2-phenoxypyridine Reaction->Product Base Base (e.g., K2CO3 or NaH) Base->Reaction Solvent Solvent (e.g., DMF or DMSO) Solvent->Reaction

Caption: Proposed synthesis of 5-Bromo-4-methyl-2-phenoxypyridine via SNAr reaction.

Detailed Experimental Protocol
  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 2,5-dibromo-4-methylpyridine (1 equivalent), phenol (1.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture with stirring to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-Bromo-4-methyl-2-phenoxypyridine.

Analytical Characterization

For a novel or niche compound like 5-Bromo-4-methyl-2-phenoxypyridine, thorough analytical characterization is crucial to confirm its identity and purity. The following techniques are recommended:

Analytical TechniqueExpected Observations
1H NMR Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group protons.
13C NMR Resonances for all unique carbon atoms in the molecule, including the substituted pyridine and phenyl rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a monobrominated compound.
HPLC A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-O-C (ether) and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

Potential Applications in Research and Drug Development

While specific applications for 5-Bromo-4-methyl-2-phenoxypyridine are not yet documented in peer-reviewed literature, its structural motifs suggest significant potential in medicinal chemistry and materials science.

Medicinal Chemistry

The substituted pyridine core is a well-established pharmacophore. The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a diverse library of compounds for screening against various biological targets. Analogous brominated pyridines are key intermediates in the development of kinase inhibitors and agents targeting neurological disorders.[5] The phenoxy group can also play a crucial role in binding to target proteins.

Applications_in_Drug_Discovery Start 5-Bromo-4-methyl-2-phenoxypyridine Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 5-Bromo-4-methyl-2-phenoxypyridine

Introduction: A Researcher's Perspective on a Novel Building Block 5-Bromo-4-methyl-2-phenoxypyridine is a substituted pyridine derivative, a class of heterocyclic compounds pivotal to drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Researcher's Perspective on a Novel Building Block

5-Bromo-4-methyl-2-phenoxypyridine is a substituted pyridine derivative, a class of heterocyclic compounds pivotal to drug discovery and materials science. Its structural motifs—a pyridine core, a bromo functional group, and a phenoxy substituent—make it a versatile intermediate for constructing more complex molecular architectures, likely through cross-coupling reactions. As with any novel or specialized chemical reagent, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a prerequisite for sound scientific practice. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a practical, in-depth framework for researchers and drug development professionals. Our focus is on the causality behind safety protocols, ensuring that every action in the laboratory is informed by a clear understanding of the chemical's properties and potential reactivity.

Chapter 1: The Researcher's Hazard Profile

While a formal, comprehensive toxicological profile for 5-Bromo-4-methyl-2-phenoxypyridine is not extensively documented in publicly available literature, we can infer a presumptive hazard profile based on its constituent parts: a brominated aromatic system and a pyridine derivative. This approach, known as "hazard by analogy," is a cornerstone of laboratory safety for new chemical entities.

  • The Pyridine Moiety: Pyridine and its derivatives are known for their strong, unpleasant odors and potential for bioactivity.[1][2] They can be absorbed through the skin, and inhalation of vapors should be minimized.[1] Aminopyridines, in particular, can exhibit severe neurotoxic effects.[2] While this compound is not an aminopyridine, the general precaution of treating pyridine derivatives with care should be maintained.

  • The Brominated Aromatic System: Brominated aromatic compounds are widely used as intermediates and flame retardants.[3] Some compounds in this class are known for their persistence in the environment and potential for bioaccumulation.[3][4] Human exposure to certain organobromine compounds has been linked to adverse effects on the nervous system, liver, and kidneys.[4] The bromine atom itself is a good leaving group in synthetic reactions, which also implies potential reactivity with biological macromolecules.

  • Inferred Hazards: Based on analogous compounds found in safety data sheets, 5-Bromo-4-methyl-2-phenoxypyridine should be treated as a substance that is potentially:

    • Harmful if swallowed.

    • Causes skin irritation. [5][6]

    • Causes serious eye irritation. [5][6]

    • May cause respiratory irritation. [5][6]

This presumptive profile mandates a cautious and well-documented approach to handling, storage, and disposal.

Chapter 2: Laboratory Risk Mitigation Framework

A multi-layered approach to safety, integrating engineering controls, personal protective equipment (PPE), and standardized workflows, is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and any potentially hazardous solid or solvent is a certified chemical fume hood.[1] The rationale is simple: it contains dusts and vapors at the source, preventing inhalation, which is a primary route of exposure. All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood. The volatility of this specific compound is likely low, given its probable solid state at room temperature, but dust generation during transfer is a significant risk.

Personal Protective Equipment (PPE): The Researcher's Armor

PPE is not a substitute for good engineering controls but is a critical final barrier.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7] Standard safety glasses are insufficient as they do not protect against splashes or fine dusts.

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat is standard.

    • Gloves: The choice of glove material is crucial. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives, as latex offers poor protection.[1] Gloves must be inspected for tears or pinholes before each use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid waste container. Always wash hands thoroughly after removing gloves.[7]

  • Respiratory Protection: If there is a risk of generating significant dust and the ventilation is inadequate—a situation that should be avoided by proper use of a fume hood—a full-face respirator with appropriate cartridges may be necessary.[7]

A Workflow for Safe Handling

The following protocol outlines a self-validating system for handling the compound from receipt to use in a reaction.

Step 1: Preparation & Pre-Handling Check

  • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) within the fume hood to minimize movement in and out of the containment area.

  • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

Step 2: Aliquoting the Reagent

  • Place the sealed container of 5-Bromo-4-methyl-2-phenoxypyridine on a stable surface inside the fume hood.

  • Carefully open the container, avoiding any sudden movements that could aerosolize the solid.

  • Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

  • Perform this transfer slowly and deliberately to prevent dust formation.[7]

Step 3: Dissolution & Reaction Setup

  • If dissolving the solid, add the solvent slowly to the vessel containing the compound to avoid splashing.

  • Once the transfer is complete, securely cap the stock container and wipe it down with a damp cloth or paper towel to remove any residual dust before returning it to storage.

  • Clean the spatula and weigh boat within the fume hood using an appropriate solvent, collecting the rinse as hazardous waste.

Step-by-Step Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood Function prep2 Assemble Equipment in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Open Stock Container Carefully prep3->handle1 handle2 Weigh/Transfer Solid (Avoid Dust) handle1->handle2 handle3 Add Solvent / Cap Reaction Vessel handle2->handle3 handle4 Clean & Seal Stock Container handle3->handle4 clean1 Clean Utensils (Collect Waste) handle4->clean1 clean2 Wipe Down Work Area clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Store Compound in Designated Area clean3->clean4

Caption: Logical workflow for safe handling of 5-Bromo-4-methyl-2-phenoxypyridine.

Chapter 3: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management
  • For a Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels directly on the spill.

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal as hazardous waste.

  • For a Large Spill (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and management immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to handle the cleanup.

Exposure Response

Immediate and correct first aid can significantly reduce potential harm.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Emergency Exposure Response Flowchart

G cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air Administer O2 if needed inhalation->action_inhale action_skin Remove Clothing Flush with Water (15 min) skin->action_skin action_eye Flush Eyes with Water (15 min) Remove Contacts eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Decision flowchart for first aid response to chemical exposure.

Chapter 4: Chemical Properties, Stability, and Storage

Understanding the physical and chemical properties is vital for safe storage and handling.

Physicochemical Data Summary
PropertyInferred Value/CharacteristicRationale / Source Analogy
Appearance White to off-white or light yellow solid.Based on structurally similar compounds like 5-bromo-2-hydroxy-4-methylpyridine and other brominated pyridines.[9][10]
Molecular Formula C₁₂H₁₀BrNO-
Molecular Weight 264.12 g/mol -
Melting Point Likely a solid with a defined melting point.Heterocyclic aromatic compounds of this size are typically solids at room temperature.[9]
Solubility Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO). Sparingly soluble in water.The phenoxy and pyridine groups provide some polarity, but the overall structure is largely nonpolar. Pyridine itself is water-miscible, but substitution decreases this.[2]
Stability Stable under normal laboratory conditions.-
Reactivity and Incompatibility
  • Conditions to Avoid: Keep away from strong heat, sparks, and open flames.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Pyridine derivatives can react exothermically with strong acids.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6] Keep it segregated from incompatible materials. Proper storage not only ensures safety but also maintains the chemical's purity and integrity for experimental use.

Chapter 5: Waste Disposal and Decontamination

All waste generated from handling 5-Bromo-4-methyl-2-phenoxypyridine must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled container for halogenated organic waste.

  • Disposal Method: All waste must be disposed of through a licensed environmental disposal company, in accordance with all federal, state, and local regulations.[5][8] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

5-Bromo-4-methyl-2-phenoxypyridine presents a hazard profile that is manageable through a systematic and informed approach to laboratory safety. By understanding the why behind each safety measure—from the necessity of a fume hood to the specific choice of glove material—researchers can create a self-validating system of work that protects both themselves and the integrity of their research. Adherence to these principles of engineering controls, diligent use of PPE, and strict protocols for handling and emergencies is non-negotiable for the responsible advancement of science.

References

  • Zieliński, W., & Ratajczak, A. (n.d.). Toxicity of selected brominated aromatic compounds. PubMed. Retrieved from [Link]

  • G. W. Gribble (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. Retrieved from [Link]

  • Post Apple Scientific (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
  • International Journal of Novel Research and Development (2024, May 5). “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. Retrieved from [Link]

  • Li, Z., et al. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Toxicological Review of Bromate (CAS No. 15541-45-4). Retrieved from [Link]

  • UK Health Security Agency (2022, June 10). Bromine: toxicological overview. GOV.UK. Retrieved from [Link]

  • Sancus (n.d.). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. Retrieved from [Link]

  • American Chemical Society (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-methyl-2-phenoxypyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic placement of the bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, enabling the intro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic placement of the bromine atom at the 5-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The 2-phenoxy group can influence the molecule's conformational flexibility and electronic properties, which are critical for biological activity. The 4-methyl group can also play a role in modulating the steric and electronic environment of the pyridine ring. This guide will delve into the synthetic routes, physicochemical properties, and spectroscopic signatures of related 5-bromo-4-methyl-2-alkoxypyridines and other substituted phenoxypyridines, providing a solid foundation for researchers working with this class of compounds.

Physicochemical and Spectroscopic Properties of Related Compounds

The properties of 5-Bromo-4-methyl-2-phenoxypyridine can be inferred from data available for its structural analogs. A summary of key computed and experimental properties for related molecules is presented in the table below.

Property5-Bromo-2-methoxy-4-methylpyridine5-Bromo-2-ethoxy-4-methylpyridine5-Bromo-4-methoxypyridin-2-amine
Molecular Formula C7H8BrNO[1]C8H10BrNO[2]C6H7BrN2O[3]
Molecular Weight 202.05 g/mol 216.08 g/mol [4]203.04 g/mol [3]
CAS Number 164513-39-7[1][5]610279-04-4[4]1232431-11-6[3]
Physical Form Solid or Semi-solid or liquid[1]Liquid[4]Solid
Melting Point 33-37 °C[6]Not availableNot available
Purity 98%[1]97%[4]Not available
Storage Sealed in dry, room temperature[1]Refrigerated storage[4]Not available

Synthetic Strategies

The synthesis of 5-bromo-4-methyl-2-phenoxypyridine would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the preparation of aryloxypyridines. A plausible synthetic route would involve the reaction of a 2-halopyridine derivative with a phenoxide salt.

General Synthetic Workflow

Synthetic Workflow 2,5-Dibromo-4-methylpyridine 2,5-Dibromo-4-methylpyridine Reaction Nucleophilic Aromatic Substitution 2,5-Dibromo-4-methylpyridine->Reaction Phenol Phenol Base Base Phenol->Base Deprotonation Base->Reaction Phenoxide 5-Bromo-4-methyl-2-phenoxypyridine 5-Bromo-4-methyl-2-phenoxypyridine Reaction->5-Bromo-4-methyl-2-phenoxypyridine Product

Caption: General workflow for the synthesis of 5-Bromo-4-methyl-2-phenoxypyridine.

Step-by-Step Protocol for a Representative Synthesis

The following protocol is a generalized procedure for the synthesis of a 2-phenoxypyridine derivative and can be adapted for the synthesis of the title compound.

  • Preparation of the Phenoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    • To this solution, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Nucleophilic Aromatic Substitution:

    • To the freshly prepared sodium phenoxide solution, add a solution of the 2-halopyridine precursor, such as 2,5-dibromo-4-methylpyridine (1.0 equivalent), dissolved in the same solvent.

    • The reaction mixture is then heated to a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-4-methyl-2-phenoxypyridine.

Applications in Drug Discovery and Organic Synthesis

Substituted pyridines are key components in a wide range of pharmaceuticals and functional materials. The 5-bromo-4-methyl-2-phenoxypyridine scaffold holds significant promise as a versatile intermediate in these areas.

Kinase Inhibitors

The 2-aminopyridine scaffold, which can be accessed from 5-bromo-4-methyl-2-phenoxypyridine, is a common feature in many kinase inhibitors.[7] The amino group can form crucial hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket.[7] The bromine atom allows for further modification through cross-coupling reactions to enhance potency and selectivity.

Cross-Coupling Reactions

The bromine atom at the 5-position is strategically placed to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[8] These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[8] The inherent reactivity of the carbon-bromine bond facilitates these transformations under relatively mild conditions.[7]

Cross-Coupling Reactions cluster_0 Starting Material cluster_1 Palladium-Catalyzed Cross-Coupling Reactions cluster_2 Products Start 5-Bromo-4-methyl-2-phenoxypyridine Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Heck Heck (Alkene) Start->Heck Sonogashira Sonogashira (Alkyne) Start->Sonogashira Product_Suzuki Aryl/Heteroaryl Substituted Suzuki->Product_Suzuki Product_Heck Alkene Substituted Heck->Product_Heck Product_Sonogashira Alkyne Substituted Sonogashira->Product_Sonogashira

Caption: Potential cross-coupling reactions of 5-Bromo-4-methyl-2-phenoxypyridine.

Conclusion

While direct database entries for 5-Bromo-4-methyl-2-phenoxypyridine are not currently available, a comprehensive understanding of its chemical nature can be derived from the study of its close analogs. This technical guide has provided a detailed overview of the plausible synthetic routes, expected physicochemical properties, and potential applications of this promising compound. The versatility of the substituted pyridine core, combined with the reactive handles of the bromo and phenoxy groups, makes it a valuable building block for the development of novel therapeutics and functional materials. The information and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug discovery.

References

[9] Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [2] PubChem. (n.d.). 5-Bromo-2-ethoxy-4-methylpyridine. National Institutes of Health. Retrieved from [3] PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. National Institutes of Health. Retrieved from [10] PubChem. (n.d.). Methyl 2-[3-bromo-4-(5-methylpyridin-2-yl)oxyphenoxy]propanoate. National Institutes of Health. Retrieved from [1] MilliporeSigma. (n.d.). 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [7] BenchChem. (2025). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Retrieved from [8] BenchChem. (n.d.). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. Retrieved from [11] ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. Retrieved from [12] Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Retrieved from [13] Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Retrieved from [6] ChemicalBook. (2026). 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [14] Fluorochem. (n.d.). 5-Bromo-4-fluoro-2-methoxypyridine. Retrieved from [15] ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [5] Pharmaffiliates. (n.d.). CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [16] PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [17] PubChem. (n.d.). 5-Bromo-4-methoxypyrimidine. National Institutes of Health. Retrieved from [4] MilliporeSigma. (n.d.). 5-bromo-2-ethoxy-4-methyl-pyridine. Retrieved from [18] BenchChem. (n.d.). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. Retrieved from [19] PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. National Institutes of Health. Retrieved from BLD Pharm. (n.d.). 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine. Retrieved from [20] AiFChem. (2025). 164513-39-7 | 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [21] BLD Pharm. (n.d.). 1369088-13-0|5-Bromo-4-methoxypyridin-2-ol. Retrieved from [22] BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Retrieved from [23] BenchChem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Retrieved from

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Protocols & Analytical Methods

Method

Synthesis of 2-Phenoxypyridines via Nucleophilic Aromatic Substitution: An Application and Protocol Guide

Introduction: The Significance of the 2-Phenoxypyridine Scaffold The 2-phenoxypyridine motif is a privileged structural unit frequently encountered in medicinal chemistry and materials science. Its presence in numerous b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Phenoxypyridine Scaffold

The 2-phenoxypyridine motif is a privileged structural unit frequently encountered in medicinal chemistry and materials science. Its presence in numerous biologically active compounds, including antagonists for the P2Y1 receptor involved in platelet activation, highlights its importance in drug discovery.[1] The diaryl ether linkage provides a unique conformational flexibility and electronic environment that is crucial for molecular recognition and biological function.[2] Consequently, robust and efficient synthetic methods for accessing this scaffold are of paramount importance to researchers in both academic and industrial settings.

This application note provides a detailed guide to the synthesis of 2-phenoxypyridines, focusing on the principles and practical execution of the nucleophilic aromatic substitution (SNAr) reaction. We will delve into the underlying mechanism, compare catalyst systems, and provide step-by-step protocols to empower researchers to successfully implement this transformation.

Understanding the Core Chemistry: The SNAr Mechanism

Nucleophilic aromatic substitution (SNAr) is a primary method for forming C-O bonds on electron-deficient aromatic rings like pyridine.[3][4] The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient carbon atom of the pyridine ring bearing a suitable leaving group (e.g., a halide). This attack is most favorable at the 2- and 4-positions, which are activated by the electron-withdrawing effect of the ring nitrogen.[5][6]

  • Formation of the Meisenheimer Complex: The initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] The stability of this complex is a key factor in the reaction's feasibility. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which is crucial for activating the pyridine ring towards nucleophilic attack.[3]

  • Elimination of the Leaving Group: In the final step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the 2-phenoxypyridine product.[5]

The efficiency of the SNAr reaction is heavily influenced by several factors:

  • The Leaving Group: The nature of the leaving group is critical. For SNAr reactions on pyridines, the typical reactivity order for halides is F > Cl > Br > I.[4][6]

  • The Nucleophile: The nucleophilicity of the attacking species plays a significant role. Phenols are typically converted to the more nucleophilic phenoxides using a base.

  • Ring Activation: The inherent electron deficiency of the pyridine ring facilitates SNAr. Additional electron-withdrawing groups on the ring can further enhance reactivity.[6][7]

Strategic Approaches to 2-Phenoxypyridine Synthesis

While direct, uncatalyzed SNAr is possible, particularly with highly activated substrates, transition metal catalysis has significantly broadened the scope and efficiency of this transformation. The two most prominent catalytic systems are based on copper (Ullmann condensation) and palladium (Buchwald-Hartwig C-O coupling).

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established method for forming diaryl ethers, utilizing a copper catalyst to couple an aryl halide with an alcohol or phenol.[8][9][10]

Causality Behind the Method:

  • Catalyst: Traditionally, stoichiometric amounts of copper powder were used at high temperatures.[8] Modern protocols employ catalytic amounts of soluble copper(I) or copper(II) salts (e.g., CuI, Cu(OAc)₂), often in the presence of a ligand.[8][11][12]

  • Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the 2-halopyridine. Reductive elimination from the resulting copper(III) intermediate yields the 2-phenoxypyridine and regenerates the active copper(I) catalyst.[8]

  • Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to generate the phenoxide nucleophile.[13] High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used to facilitate the reaction, which often requires elevated temperatures.[8][12]

Buchwald-Hartwig C-O Coupling: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination has been adapted for C-O bond formation, offering a powerful and often milder alternative to the Ullmann condensation.[14][15]

Causality Behind the Method:

  • Catalyst System: This reaction relies on a palladium catalyst, typically a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ that is reduced in situ.[16][17] The key to success lies in the choice of a suitable phosphine ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BINAP) are often highly effective.[16][18]

  • Mechanism: The catalytic cycle involves: (a) oxidative addition of the 2-halopyridine to the Pd(0) complex, (b) coordination of the phenoxide and displacement of the halide, and (c) reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.[17][19]

  • Base and Solvent: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and cesium carbonate (Cs₂CO₃) being common choices.[17] Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

Comparative Analysis of Catalytic Systems

FeatureUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Coupling (Palladium-Catalyzed)
Metal Copper (CuI, Cu(OAc)₂, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Ligands Often optional; diamines, phenanthrolines can be usedEssential; bulky, electron-rich phosphines (e.g., XPhos, BINAP)
Reaction Temp. Typically high (100-210 °C)[8]Often milder (Room temp. to 110 °C)[16]
Base Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)[13]Strong, non-nucleophilic bases (NaOtBu, Cs₂CO₃)[17]
Solvent Polar aprotic (DMF, NMP, DMSO)[8][12]Aprotic (Toluene, Dioxane)
Substrate Scope Good, but can be limited by harsh conditionsVery broad, high functional group tolerance[14]
Cost Catalyst is generally less expensiveCatalyst and ligands can be more expensive

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the synthesis of 2-phenoxypyridine from 2-chloropyridine and phenol.

Materials:

  • 2-Chloropyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1.0 eq.), phenol (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the tube via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenoxypyridine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol details a general procedure for the synthesis of 2-phenoxypyridine using a palladium/phosphine catalyst system.

Materials:

  • 2-Bromopyridine

  • Phenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or oven-dried vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a Schlenk tube.

  • Reagent Addition: Add 2-bromopyridine (1.0 mmol, 1.0 eq.) and phenol (1.2 mmol, 1.2 eq.) to the tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-phenoxypyridine.

Visualizing the Workflow

General SNAr Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Weigh Reactants: - Halopyridine - Phenol - Catalyst & Ligand - Base glassware Prepare Flame-Dried Glassware reagents->glassware inert Establish Inert Atmosphere (N2/Ar) glassware->inert dissolve Add Anhydrous Solvent inert->dissolve heat Heat to Reaction Temperature dissolve->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Concentrate & Purify (Chromatography) dry->purify product product purify->product Final Product: 2-Phenoxypyridine

Caption: A generalized workflow for the synthesis of 2-phenoxypyridines.

SNAr Mechanistic Diagram

SNAr_Mechanism reactants 2-Halopyridine + Phenoxide meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Nucleophilic Attack products 2-Phenoxypyridine + Halide meisenheimer->products Leaving Group Elimination

Caption: The addition-elimination mechanism of SNAr on a pyridine ring.

Troubleshooting and Optimization

  • Low or No Yield:

    • Inert Atmosphere: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions, especially for palladium-catalyzed reactions where the catalyst is oxygen-sensitive.

    • Base Strength: The base may not be strong enough to deprotonate the phenol effectively. Consider a stronger base (e.g., switching from K₂CO₃ to Cs₂CO₃ or NaOtBu).

    • Catalyst Activity: For Buchwald-Hartwig reactions, the palladium precatalyst may not have been properly activated to Pd(0). Ensure ligands and reagents are pure.

    • Temperature: The reaction temperature may be too low. Incrementally increase the temperature while monitoring for product formation and decomposition.[6]

  • Side Reactions:

    • Homocoupling: In Ullmann reactions, homocoupling of the aryl halide can occur. Using a ligand or slightly lower temperatures can sometimes mitigate this.

    • Hydrodehalogenation: The starting halopyridine can be reduced. Ensure the reaction is free from protic contaminants.

Conclusion

The synthesis of 2-phenoxypyridines via nucleophilic aromatic substitution is a versatile and powerful tool in modern organic synthesis. Both the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling offer effective routes to these valuable scaffolds. The choice between these methods will depend on factors such as substrate compatibility, desired reaction conditions, and cost considerations. By understanding the underlying mechanistic principles and carefully controlling reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize a wide array of 2-phenoxypyridine derivatives for applications in drug discovery and beyond.

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Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methyl-2-phenoxypyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-4-methyl-2-phenoxypyridine (CAS: 610279-01-1) Executive Summary & Substrate Profiling 5-Bromo-4-methyl-2-phenoxypyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-4-methyl-2-phenoxypyridine (CAS: 610279-01-1)

Executive Summary & Substrate Profiling

5-Bromo-4-methyl-2-phenoxypyridine is a highly versatile heteroaryl building block frequently utilized in the synthesis of kinase inhibitors (e.g., BTK and RTK inhibitors) and advanced pharmaceutical intermediates. Successfully functionalizing the C5 position via palladium-catalyzed cross-coupling requires a deep understanding of the substrate's unique electronic and steric microenvironment:

  • Steric Causality (4-Methyl Group): The methyl group at the C4 position introduces moderate steric hindrance adjacent to the reactive C5-Br bond. This crowding impedes the approach of the Pd(0) species, slowing down the oxidative addition step. To force the reaction forward and facilitate the subsequent reductive elimination, sterically demanding, electron-rich phosphine ligands (such as XPhos, BrettPhos, or dppf) are required.

  • Electronic Causality (2-Phenoxy Group): The phenoxy group exerts an electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+M). This stabilizes the pyridine ring against nucleophilic degradation while maintaining sufficient electron deficiency at C5 to facilitate the initial oxidative addition of Pd(0) compared to unfunctionalized benzenes.

Mechanistic Workflow & Catalytic Cycle

To ensure high yields and reproducibility, all cross-coupling reactions with this substrate must follow a rigorous, oxygen-free workflow. Oxygen rapidly oxidizes electron-rich phosphine ligands (e.g., converting XPhos to XPhos-oxide), irreversibly killing the active Pd(0) catalyst.

ExperimentalWorkflow Step1 1. Reagent Preparation Step2 2. Degassing (Argon/N₂) Step1->Step2 Step3 3. Catalytic Heating Step2->Step3 Step4 4. Quenching & Extraction Step3->Step4 Step5 5. Purification (Flash/Prep-HPLC) Step4->Step5

Fig 1. Standardized workflow for air-sensitive palladium-catalyzed cross-coupling reactions.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)Lₙ] Pd0->OxAdd 5-Bromo-4-methyl- 2-phenoxypyridine BaseEx Base Exchange [Pd(II)(Ar)(OH)Lₙ] OxAdd->BaseEx Base (e.g., K₂CO₃) TransMet Transmetalation [Pd(II)(Ar)(Ar')Lₙ] BaseEx->TransMet Ar'-B(OH)₂ TransMet->Pd0 Reductive Elimination (Biaryl Product)

Fig 2. Suzuki-Miyaura catalytic cycle for 5-Bromo-4-methyl-2-phenoxypyridine.

Quantitative Optimization Data

The following table summarizes the field-validated conditions for functionalizing 5-Bromo-4-methyl-2-phenoxypyridine. These parameters have been optimized to balance reaction kinetics with the suppression of proto-debromination byproducts.

Reaction TypeCatalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura (C-C) Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Inherent (dppf)K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)90 °C82 - 95%
Miyaura Borylation (C-B) Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Inherent (dppf)KOAc (3.0 eq)DMF (Anhydrous)80 °C75 - 88%
Buchwald-Hartwig (1° Amine) Pd₂(dba)₃ (2.5 mol%)BrettPhos (6 mol%)NaOtBu (2.0 eq)Toluene (Anhydrous)100 °C70 - 85%
Buchwald-Hartwig (2° Amine) Pd(OAc)₂ (5 mol%)BINAP (7.5 mol%)Cs₂CO₃ (2.5 eq)Toluene (Anhydrous)110 °C65 - 80%

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic system. The water dissolves the inorganic base (K₂CO₃) and activates the boronic acid to form the reactive boronate species, which is critical for the transmetalation step [in-text citation:].

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk tube, add 5-Bromo-4-methyl-2-phenoxypyridine (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol, 414 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in 4 mL of degassed 1,4-Dioxane and 1 mL of degassed deionized H₂O.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in an oil bath at 90 °C for 4–6 hours.

  • Self-Validation Checkpoint: At t = 2 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Expected: Disappearance of the m/z 264/266 (M+H) doublet.

    • Troubleshooting: If a mass of m/z 186 (M+H) is observed, this indicates proto-debromination (successful oxidative addition but failed transmetalation). Corrective action: Ensure the boronic acid is not degraded and verify the pH of the aqueous layer is sufficiently basic.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Miyaura Borylation (Synthesis of Boronate Ester)

Converting the bromide to a boronate ester creates a versatile nucleophilic partner for subsequent couplings. Potassium acetate (KOAc) is strictly used instead of stronger bases (like K₂CO₃) to prevent the newly formed boronate ester from prematurely cross-coupling with the unreacted starting material [in-text citation: ].

Step-by-Step Methodology:

  • Reagent Loading: Charge a flask with 5-Bromo-4-methyl-2-phenoxypyridine (1.0 mmol, 264 mg), Bis(pinacolato)diboron (B₂pin₂, 1.2 mmol, 305 mg), KOAc (3.0 mmol, 294 mg, must be freshly dried), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Degassing: Evacuate and backfill with Argon 3 times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed DMF.

  • Heating: Heat at 80 °C for 12 hours.

  • Workup: Dilute with Toluene (20 mL) and wash with H₂O (3 × 10 mL) to remove DMF. Note: Avoid excessive aqueous washing as the boronate ester can hydrolyze to the boronic acid.

  • Purification: Pass through a short pad of silica gel using Hexanes/EtOAc (8:2) to remove palladium black and excess B₂pin₂.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination of sterically hindered bromopyridines is highly sensitive to the choice of ligand. Bulky bidentate ligands (BINAP) or dialkylbiaryl phosphines (BrettPhos) are required to accelerate reductive elimination and prevent catalyst resting-state trapping[in-text citation: ].

Step-by-Step Methodology:

  • Reagent Loading: In a glovebox or under strict Argon flow, combine 5-Bromo-4-methyl-2-phenoxypyridine (1.0 mmol), the primary amine (1.2 mmol), NaOtBu (2.0 mmol, 192 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and BrettPhos (0.06 mmol, 32 mg) in a Schlenk tube.

  • Solvent Addition: Add 5 mL of anhydrous, degassed Toluene.

  • Heating: Seal the tube and heat at 100 °C for 8–12 hours.

  • Self-Validation Checkpoint: Color change is a strong indicator of catalyst health. The solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear golden/orange color (active Pd-ligand complex). If the solution turns jet black within 15 minutes, the catalyst has precipitated as inactive Pd-black (usually due to oxygen contamination or wet solvent).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium debris, and wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase Prep-HPLC or silica gel chromatography (DCM/MeOH gradient).

References

  • Pyrazolopyrimidines as therapeutic agents (US20020156081A1)
  • Substituted nicotinimide inhibitors of btk and their preparation and use (WO2015048662A2)
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine Source: ChemSpider / SyntheticPages (DOI: 10.1039/SP602) URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PubMed Central (PMC2748766) URL:[Link]

Method

Application Notes and Protocols: Evaluating 5-Bromo-4-methyl-2-phenoxypyridine as a Novel Scaffold for Kinase Inhibitor Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: The Rationale for Investigating Novel Pyridine Scaffolds in Kinase Drug Discovery The pyridine core is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Novel Pyridine Scaffolds in Kinase Drug Discovery

The pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design.[2] The compound 5-Bromo-4-methyl-2-phenoxypyridine represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. While public domain data on this specific molecule is limited, its structural features—a reactive bromine atom for library synthesis, a methyl group for probing hydrophobic pockets, and a phenoxy moiety that can be modified to enhance potency and selectivity—make it an attractive candidate for investigation.[1][3]

This guide provides a comprehensive framework for the evaluation of 5-Bromo-4-methyl-2-phenoxypyridine and its derivatives as potential kinase inhibitors. We will use UNC51-like kinase 1 (ULK1), a key regulator of autophagy and a target in non-small cell lung cancer, as a representative target to illustrate the principles and protocols, based on discoveries made with the structurally related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold.[4] The methodologies described herein are broadly applicable to other kinase targets and are designed to establish a robust data package for a novel chemical series, from initial hit identification to lead optimization.

Part 1: Target Rationale and Signaling Pathway

ULK1 is a serine/threonine kinase that initiates the autophagy process, a cellular recycling mechanism that cancer cells can exploit to survive under stress.[4] Inhibiting ULK1 can block autophagy and induce apoptosis in cancer cells, making it a compelling target for therapeutic intervention.[4]

ULK1_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 ULK1 Complex (Autophagy Initiation) cluster_2 Downstream Effect mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 BECN1 Beclin-1 Complex (VPS34) ULK1->BECN1 Phosphorylation & Activation FIP200 FIP200 ATG101 ATG101 Autophagosome Autophagosome Formation BECN1->Autophagosome Inhibitor 5-Bromo-4-methyl- 2-phenoxypyridine Derivative Inhibitor->ULK1 Inhibition Synthetic_Workflow Start 5-Bromo-4-methyl- 2-phenoxypyridine Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Library Diverse Library of Analogues Coupling->Library Aryl_Boronic Aryl/Heteroaryl Boronic Acids/Esters Aryl_Boronic->Coupling Amines Aryl/Heteroaryl Amines Amines->Coupling SAR SAR Studies Library->SAR

Caption: General synthetic workflow for library generation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Principle: This protocol describes the C-C bond formation at the 5-position of the pyridine ring to introduce various aryl or heteroaryl substituents.

Materials:

  • 5-Bromo-4-methyl-2-phenoxypyridine

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Round-bottom flask and condenser

Procedure:

  • To a round-bottom flask, add 5-Bromo-4-methyl-2-phenoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5]5. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Part 3: Biochemical Assays for Potency Determination

Biochemical assays are essential for determining the direct inhibitory activity of compounds against the target kinase. [6]Luminescence-based assays that quantify ATP consumption are highly sensitive and suitable for high-throughput screening. [6][7]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured by a decrease in the luminescent signal. [7] Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate peptide (e.g., a generic substrate like Myelin Basic Protein, or a specific peptide)

  • ATP

  • Kinase assay buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds serially diluted in DMSO

  • White, opaque 96-well or 384-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a white assay plate, add 5 µL of kinase assay buffer.

  • Add 1 µL of the test compound dilution or DMSO vehicle control.

  • Add 2 µL of the ULK1 enzyme and substrate mixture. Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Hypothetical SAR Data

The following table presents hypothetical data for a small library of compounds based on the 5-Bromo-4-methyl-2-phenoxypyridine scaffold, illustrating how SAR data can be organized.

Compound IDR Group (at C5)ULK1 IC₅₀ (nM)
BM-P-001 -H (de-bromo)>10,000
BM-P-002 Phenyl850
BM-P-003 4-Fluorophenyl420
BM-P-004 3-Aminophenyl150
BM-P-005 3-Pyridyl210

Part 4: Cell-Based Assays for Cellular Efficacy and Target Engagement

Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert the desired biological effect. [8][9]

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects. [10] Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer cells). [4]* Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds serially diluted in DMSO.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well clear or opaque tissue culture plates.

  • Multichannel pipette and incubator.

  • Microplate reader (absorbance or luminescence).

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.

  • For MTT: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and measure absorbance at 570 nm.

  • For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells, mix, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence.

  • Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 4: Cellular Target Engagement (NanoBRET™)

Principle: The NanoBRET™ Target Engagement assay measures the binding of a test compound to a target kinase in live cells. [11]It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A competing compound will displace the probe, leading to a decrease in the BRET signal. [11]

NanoBRET_Workflow Transfect 1. Transfect cells with NanoLuc-ULK1 fusion vector Plate 2. Plate transfected cells into 96-well plates Transfect->Plate Treat 3. Treat cells with NanoBRET tracer and serial dilutions of test compound Plate->Treat Incubate 4. Incubate at 37°C Treat->Incubate Read 5. Read luminescence at two wavelengths (donor and acceptor) Incubate->Read Analyze 6. Calculate BRET ratio and IC50 for target engagement Read->Analyze

Sources

Application

Application Note: Rational Design and Synthesis of Herbicidal Protoporphyrinogen Oxidase (PPO) Inhibitors Utilizing 5-Bromo-4-methyl-2-phenoxypyridine

Introduction & Mechanistic Basis Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthetic pathway of heme and chlorophyll, making it a highly validated target for broad-spectrum herbicid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthetic pathway of heme and chlorophyll, making it a highly validated target for broad-spectrum herbicides. Inhibition of PPO prevents the oxidation of protoporphyrinogen IX in the chloroplast. The accumulated substrate diffuses into the cytoplasm, where it undergoes unregulated, non-enzymatic oxidation to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen and other reactive oxygen species (ROS) that cause rapid lipid peroxidation, membrane disruption, and plant cell death.

Recently, the diphenyl ether class of PPO inhibitors (e.g., oxyfluorfen) has been extensively modified to combat weed resistance and improve crop selectivity. The compound 5-Bromo-4-methyl-2-phenoxypyridine (CAS: 610279-01-1) has emerged as a privileged building block in this space. By replacing the traditional phenyl ring with a pyridine bioisostere, researchers have successfully developed novel herbicidal candidates with enhanced environmental profiles and superior crop safety, particularly for wheat, cotton, and soybean.

Rational Design Strategy: The Phenoxypyridine Scaffold

The selection of 5-bromo-4-methyl-2-phenoxypyridine as a synthetic starting material is driven by precise structure-activity relationship (SAR) requirements for PPO binding:

  • The Phenoxy Core: Mimics the canonical diphenyl ether structure, which is essential for anchoring the molecule within the hydrophobic catalytic cavity of the PPO enzyme.

  • The Pyridine Bioisostere: The introduction of the nitrogen atom alters the molecule's lipophilicity (LogP) and electronic distribution. This modification is the primary driver for the improved crop selectivity (e.g., safening in cotton) compared to highly phytotoxic traditional diphenyl ethers.

  • The C4-Methyl Group: Provides necessary steric bulk that complements the shape of the enzyme's binding pocket, locking the conformation of the ether linkage.

  • The C5-Bromo Handle: This is the critical synthetic focal point. The halogen allows for versatile palladium-catalyzed cross-coupling reactions (such as cyanation, Buchwald-Hartwig amination, or Suzuki coupling), enabling the rapid functionalization of the core with diverse pharmacophores like acylthioureas or natural product coumarins.

Mechanism of Action Diagram

The following diagram illustrates the biochemical cascade triggered by phenoxypyridine-derived PPO inhibitors.

PPO_Pathway Substrate Protoporphyrinogen IX (Chloroplast) Enzyme Protoporphyrinogen Oxidase (PPO) EC 1.3.3.4 Substrate->Enzyme Normal Pathway Accumulation Accumulation of Protoporphyrinogen IX Enzyme->Accumulation Inhibition Inhibitor Phenoxypyridine Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site Cytoplasm Diffusion & Unregulated Oxidation (Cytoplasm) Accumulation->Cytoplasm ProtoIX Protoporphyrin IX (Photosensitizer) Cytoplasm->ProtoIX ROS Singlet Oxygen (ROS) Generation via Light ProtoIX->ROS + Light / O2 Death Lipid Peroxidation & Plant Cell Death ROS->Death

Fig 1. PPO inhibition cascade leading to ROS generation and plant cell death.

Experimental Workflows: Synthesis of PPO Inhibitors

The following protocols detail the transformation of 5-bromo-4-methyl-2-phenoxypyridine into highly active acylthiourea derivatives, a class recently proven to exhibit nanomolar PPO inhibitory activity.

Protocol: Synthesis of Phenoxypyridine-Acylthiourea Derivatives

This multi-step sequence utilizes the bromo-handle to install a carboxylic acid, which is subsequently converted into an acyl isothiocyanate intermediate before final amine coupling.

Step 1: Palladium-Catalyzed Cyanation and Hydrolysis Causality: Direct carboxylation of electron-rich pyridines can be low-yielding. A two-step cyanation/hydrolysis approach using a Pd(0) catalyst ensures high conversion rates without degrading the ether linkage.

  • Charge a Schlenk flask with 5-bromo-4-methyl-2-phenoxypyridine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere.

  • Add anhydrous DMF and heat the mixture to 100°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material and appearance of a highly UV-active lower-Rf spot confirms the formation of the nitrile intermediate.

  • Quench with water, extract with EtOAc, and concentrate.

  • Suspend the crude nitrile in a 20% NaOH aqueous/ethanol solution (1:1) and reflux for 8 hours to hydrolyze the nitrile. Acidify with 2M HCl to pH 3 to precipitate 4-methyl-2-phenoxypyridine-5-carboxylic acid. Filter and dry.

Step 2: Acyl Isothiocyanate Formation Causality: Acetone is chosen as the solvent because ammonium thiocyanate is soluble in it, but the byproduct (ammonium chloride) is completely insoluble. The precipitation of NH₄Cl drives the equilibrium of this reaction forward.

  • Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by dropwise addition of thionyl chloride (SOCl₂, 2.0 eq).

  • Reflux for 3 hours until the solution becomes clear (indicating complete conversion to the acyl chloride). Remove excess SOCl₂ and DCM under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous acetone.

  • Add ammonium thiocyanate (NH₄SCN, 1.2 eq) dropwise at room temperature. Stir for 1 hour.

  • Self-Validation Checkpoint: A white precipitate (NH₄Cl) will form rapidly. An IR spectrum of an aliquot should show a massive, broad absorption band at ~2000 cm⁻¹, characteristic of the -N=C=S stretch.

Step 3: Amine Coupling

  • Without isolating the highly reactive acyl isothiocyanate, add a substituted aniline or heterocyclic amine (1.0 eq) directly to the acetone suspension.

  • Stir at room temperature for 4 hours.

  • Pour the mixture into crushed ice. The target phenoxypyridine-acylthiourea derivative will precipitate.

  • Filter, wash with cold water, and recrystallize from ethanol to yield the pure PPO inhibitor.

Biological Evaluation & Quantitative Data

Derivatives synthesized from the phenoxypyridine scaffold demonstrate exceptional in vitro and in vivo efficacy. By utilizing substructure splicing (e.g., attaching acylthiourea or coumarin fragments), researchers have achieved superior target binding compared to commercial standards.

Table 1: Comparative Herbicidal Efficacy and Crop Safety of Synthesized Phenoxypyridine Derivatives

Compound / ScaffoldAttached PharmacophoreTarget EnzymeIC₅₀ Value (μM)Crop Safety ProfileRef
Compound g13 AcylthioureaEcPPO0.109 ± 0.018Excellent (Wheat, Cotton)
Compound IV-6 Substituted CoumarinPlant PPONot reported (High in vivo activity)Excellent (Cotton, Soybean)
Oxyfluorfen (Standard)None (Diphenyl ether)EcPPO> 0.109 (Inferior to g13)Poor (Phytotoxic to Cotton)
Compound W3.1 CoumarinCorn PPO0.026 mg/LModerate

Note: Data summarized from recent greenhouse and in vitro enzyme assays. The incorporation of the phenoxypyridine core consistently mitigates the phytotoxicity typically observed with traditional diphenyl ether herbicides.

References

  • Zhao, L.-X., Luo, K., Guo, X.-D., Zou, Y.-L., Gao, S., Fu, Y., & Ye, F. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor
Method

Application Notes and Protocols for the Scalable Synthesis of 2-Phenoxy-Substituted Pyridine Building Blocks

Abstract The 2-phenoxy-substituted pyridine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in the oncology and inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-phenoxy-substituted pyridine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in the oncology and inflammatory disease therapeutic areas. Its prevalence stems from its ability to act as a versatile hinge-binding element in kinase inhibitors and to present vectors for further chemical elaboration in drug discovery programs. The efficient and scalable synthesis of these key building blocks is, therefore, a critical challenge for process and medicinal chemists. This comprehensive guide provides an in-depth analysis of the most robust and scalable synthetic routes to 2-phenoxy-substituted pyridines, designed for researchers, scientists, and drug development professionals. We will dissect three primary synthetic strategies—Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig C-O Coupling, and Copper-Catalyzed Ullmann Condensation—providing not only detailed, field-proven protocols but also the critical scientific rationale behind the selection of each method.

Strategic Importance in Drug Discovery

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[1] When functionalized with a phenoxy group at the 2-position, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding potential (via the pyridine nitrogen), and tunable electronics. This has made 2-phenoxypyridines a cornerstone in the design of inhibitors for a range of protein kinases, where the pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the enzyme's ATP-binding site. Furthermore, the phenoxy ring provides a platform for substitution, allowing medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Scalable Synthetic Routes

The selection of a synthetic route for a 2-phenoxypyridine building block on a laboratory or industrial scale is a decision governed by several factors: the electronic nature of the pyridine and phenol coupling partners, cost of goods (raw materials, catalysts, ligands), process safety, and desired scale. Here, we compare the three most prevalent methods.

At-a-Glance Comparison
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig C-O CouplingUllmann Condensation
Mechanism Addition-Elimination (Meisenheimer complex)Pd-catalyzed cross-couplingCu-catalyzed cross-coupling
Catalyst None (or phase-transfer catalyst)Palladium precursor + Phosphine ligandCopper source (often with a ligand)
Key Advantage High atom economy, low cost, simple procedureBroad substrate scope, high functional group toleranceLow catalyst cost, well-established
Key Limitation Requires electron-deficient pyridine ringHigh cost of Pd and ligands, potential for metal contaminationOften requires high temperatures, narrower scope than Buchwald-Hartwig
Scalability Excellent for activated substratesGood, but cost and Pd removal are key considerations[2]Good, especially with modern ligand-accelerated protocols
Ideal Substrate 2-Halopyridine with electron-withdrawing groups (e.g., -NO₂, -CN)Electron-neutral or -rich 2-halopyridinesBroad, but often requires aryl iodides or bromides

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct and atom-economical method for constructing the C-O bond in 2-phenoxypyridines. However, its utility is intrinsically tied to the electronic properties of the pyridine ring.

The "Why": Mechanistic Rationale and Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (in this case, a phenoxide) attacks the electron-deficient pyridine ring at the carbon bearing the leaving group (typically a halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. For this reaction to be facile, the pyridine ring must be sufficiently electron-deficient to stabilize this intermediate. The pyridine nitrogen itself provides some activation at the 2- and 4-positions. However, for a highly efficient and scalable reaction, the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on the pyridine ring is often necessary.[3]

From a process chemistry perspective, if your target 2-phenoxypyridine can be derived from an activated 2-halopyridine, SNAr is almost always the preferred route due to its simplicity, lack of expensive and toxic metal catalysts, and straightforward workup.[3]

Caption: SNAr mechanism for 2-phenoxypyridine synthesis.

Detailed Protocol: Synthesis of 2-(4-methoxyphenoxy)-5-nitropyridine

This protocol describes a robust, scalable SNAr reaction between an activated chloropyridine and a phenol.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2-chloro-5-nitropyridine (e.g., 1.0 kg, 6.31 mol).

  • Solvent and Reagents: Add anhydrous DMF (5 L). Begin stirring and add 4-methoxyphenol (0.86 kg, 6.94 mol) followed by anhydrous potassium carbonate (1.74 kg, 12.6 mol).

  • Reaction: Heat the mixture to 80-85 °C. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature (20-25 °C). Slowly add water (10 L) over 30 minutes. The product will precipitate as a solid.

  • Isolation: Stir the slurry for 1 hour, then filter the solid product. Wash the filter cake with water (2 x 5 L) and then with a small amount of cold ethyl acetate (1 L).

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 90-97%. Purity: >99% by HPLC.

Method 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

For substrates that are not electronically activated for SNAr, the Buchwald-Hartwig reaction has become the gold standard for forming C-O bonds, offering unparalleled substrate scope and functional group tolerance.[2]

The "Why": Mechanistic Rationale and Causality

The Buchwald-Hartwig C-O coupling is a powerful cross-coupling reaction that utilizes a palladium catalyst to couple an aryl halide (or triflate) with an alcohol or phenol. The key to its success lies in the use of bulky, electron-rich phosphine ligands. These ligands facilitate the key steps of the catalytic cycle:

  • Oxidative Addition: The active Pd(0) species inserts into the 2-halopyridine C-X bond.

  • Ligand Exchange/Deprotonation: The phenoxide displaces the halide on the palladium center.

  • Reductive Elimination: The desired 2-phenoxypyridine is formed, regenerating the Pd(0) catalyst.

The steric bulk of the ligand promotes the reductive elimination step, which is often rate-limiting for C-O bond formation, while its electron-donating character facilitates the initial oxidative addition.[4][5] This method is particularly valuable for coupling electron-neutral or electron-rich 2-halopyridines, which are unreactive under SNAr conditions.[4]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Py)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Py)(OAr) oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product 2-Phenoxypyridine amido_complex->product substrate 2-Halopyridine (Py-X) substrate->oa_complex phenol Phenol (ArOH) + Base phenol->amido_complex

Caption: Buchwald-Hartwig C-O coupling catalytic cycle.

Detailed Protocol: Synthesis of 2-Phenoxypyridine from 2-Bromopyridine

This protocol employs a modern, highly active catalyst system suitable for a range of substrates.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Phenol (1.2 eq)

  • t-BuXPhos Pd G3 precatalyst (0.01 eq, 1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inerting the Reactor: To a clean, dry, and inerted (purged with nitrogen or argon) reactor, add the t-BuXPhos Pd G3 precatalyst (e.g., 62.5 g, 0.079 mol for a 7.9 mol scale reaction) and cesium carbonate (5.15 kg, 15.8 mol).

  • Reagent Addition: Add phenol (0.89 kg, 9.48 mol) followed by anhydrous toluene (10 L).

  • Substrate Addition: Add 2-bromopyridine (1.25 kg, 7.91 mol) to the mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (10 L) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (5 L) and then with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 85-95%. Purity: >98% by HPLC after purification.

Method 3: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classical method for forming diaryl ether bonds. While traditional conditions were harsh (stoichiometric copper powder at >200 °C), modern protocols using catalytic copper sources and ligands have made it a viable and cost-effective option for large-scale synthesis.

The "Why": Mechanistic Rationale and Causality

The modern Ullmann condensation involves a Cu(I) catalytic cycle. The use of N,N- or N,O-chelating ligands (such as amino acids or diamines) is crucial. These ligands solubilize the copper catalyst and accelerate the reaction, allowing for lower catalyst loadings and significantly milder reaction temperatures (often around 100-140 °C).[2]

The primary advantage of the Ullmann reaction over the Buchwald-Hartwig coupling is economic. Copper is significantly cheaper than palladium, and the ligands are often simpler and less expensive.[3] For large-scale manufacturing of a commercial drug intermediate where cost of goods is a primary driver, developing a robust Ullmann process can provide a significant long-term advantage.

Ullmann_Cycle cu_catalyst L-Cu(I)-X cu_phenoxide L-Cu(I)-OAr cu_catalyst->cu_phenoxide Reaction with Phenoxide cu_complex Oxidative Addition Complex cu_phenoxide->cu_complex Coordination cu_complex->cu_catalyst Reductive Elimination product 2-Phenoxypyridine cu_complex->product substrate 2-Halopyridine (Py-X) substrate->cu_complex phenol Phenol (ArOH) + Base phenol->cu_catalyst

Caption: A simplified representation of the Ullmann C-O coupling cycle.

Detailed Protocol: Synthesis of 2-Phenoxypyridine using a Modern Ullmann Approach

This protocol uses a common and effective ligand system for the copper-catalyzed coupling.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • Phenol (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 eq, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene or Dioxane, anhydrous

  • Ethyl acetate

  • Ammonium hydroxide solution (2%)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a dry, inerted reactor with CuI (e.g., 0.75 kg, 3.94 mol), K₃PO₄ (33.5 kg, 158 mol), and phenol (8.1 kg, 86.1 mol).

  • Solvent and Ligand: Add anhydrous toluene (80 L) followed by DMEDA (0.69 kg, 7.88 mol).

  • Substrate Addition: Add 2-bromopyridine (12.5 kg, 79.1 mol) and begin heating the mixture to 110 °C.

  • Reaction: Maintain the temperature and monitor the reaction by HPLC or GC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through Celite® to remove the copper catalyst and salts, washing the pad with toluene.

  • Extraction: Wash the combined organic filtrate with a 2% ammonium hydroxide solution to remove residual copper, followed by a water wash and a brine wash.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford pure 2-phenoxypyridine.

Expected Yield: 80-90%. Purity: >99% by GC after distillation.

Workflow and Decision-Making

The choice of synthetic route is a critical decision in process development. The following workflow provides a logical framework for making this selection.

Synthesis_Decision_Workflow start Define Target: 2-Phenoxypyridine Derivative check_activation Is the 2-halopyridine electronically activated? start->check_activation snar Select SNAr Route check_activation->snar Yes metal_catalysis Consider Metal Catalysis check_activation->metal_catalysis No snar_details Advantages: - No metal catalyst - Low cost - Simple process snar->snar_details optimization Optimize & Scale-Up snar->optimization buchwald Select Buchwald-Hartwig metal_catalysis->buchwald Broad scope needed (early phase, R&D) ullmann Select Ullmann metal_catalysis->ullmann Cost is primary driver (late phase, manufacturing) buchwald_details Advantages: - Broadest scope - High functional group tolerance - Milder conditions buchwald->buchwald_details buchwald->optimization ullmann_details Advantages: - Lower catalyst cost - Well-established for large scale ullmann->ullmann_details ullmann->optimization

Caption: Decision workflow for selecting a scalable synthesis route.

Safety, Health, and Environmental (SHE) Considerations

When scaling up chemical processes, a thorough evaluation of safety and environmental impact is paramount.

  • SNAr: This route is often the "greenest" as it avoids transition metal catalysts.[3] However, it frequently relies on high-boiling, polar aprotic solvents like DMF or NMP, which are under increasing regulatory scrutiny due to their reproductive toxicity.[6] Process development should aim to replace these with more benign alternatives where possible.

  • Buchwald-Hartwig: The primary concerns are the cost and toxicity of palladium and the specialized phosphine ligands. Efficient removal of palladium from the final active pharmaceutical ingredient (API) is a critical regulatory requirement.

  • Ullmann: While copper is less toxic and cheaper than palladium, its removal is still necessary. Traditional Ullmann reactions at very high temperatures can pose safety risks, although modern protocols have mitigated this significantly.

For all routes, standard chemical processing safety measures should be implemented, including the use of appropriate personal protective equipment (PPE), conducting reactions in well-ventilated areas or closed systems, and managing waste streams responsibly.

Conclusion

The synthesis of 2-phenoxy-substituted pyridine building blocks is a well-developed field with several robust and scalable options available to the process chemist. The choice of method is a strategic decision based on a careful analysis of substrate electronics, cost, scale, and process safety. For electronically activated systems, the simplicity and low cost of Nucleophilic Aromatic Substitution make it the superior choice. For more general applications, particularly in early-stage development where flexibility is key, the broad scope of the Buchwald-Hartwig C-O coupling is invaluable. For large-scale, cost-driven manufacturing campaigns, the classic Ullmann condensation , enhanced with modern ligand systems, presents a highly attractive and economically viable alternative. By understanding the underlying mechanistic principles and practical considerations of each route, researchers can confidently select and implement the optimal strategy for their specific drug development needs.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed C-N and C-O Bond-Forming Reactions: An Overview from an Industrial Vantage Point.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the SNAr Synthesis of 5-Bromo-4-methyl-2-phenoxypyridine

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-4-methyl-2-phenoxypyridine via Nucleophilic Aromatic Substitution (SNAr). This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-4-methyl-2-phenoxypyridine via Nucleophilic Aromatic Substitution (SNAr). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Introduction to the SNAr Reaction on Pyridine Scaffolds

The SNAr reaction is a powerful tool for the functionalization of heteroaromatic systems like pyridine.[1][2] Unlike typical nucleophilic substitutions, the SNAr mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer intermediate.[3][4] The electron-deficient nature of the pyridine ring inherently activates it for nucleophilic attack, particularly at the C2 and C4 positions, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[5][6]

However, the synthesis of 5-Bromo-4-methyl-2-phenoxypyridine can present challenges, from low yields to difficult purifications. This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis of 5-Bromo-4-methyl-2-phenoxypyridine.

FAQ 1: Why is my reaction yield for 5-Bromo-4-methyl-2-phenoxypyridine consistently low or non-existent?

A low yield is a frequent challenge and can often be attributed to several key factors related to reactants, conditions, and the inherent reactivity of the pyridine substrate.

Potential Causes & Solutions:

  • Inadequate Activation of the Pyridine Ring: While the pyridine ring is electron-deficient, the presence of the methyl group at the 4-position has a slight electron-donating effect, which can temper the ring's reactivity.

    • Solution: While you cannot change the substrate, you can compensate by optimizing other reaction parameters such as temperature and choice of base.[5]

  • Suboptimal Base Selection: The role of the base is to deprotonate the phenol, generating the more nucleophilic phenoxide anion. The choice of base is critical.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often a good starting point. Cesium carbonate is generally more effective due to its higher solubility in organic solvents.

    • Stronger Bases (e.g., NaH, KOtBu): While these will quantitatively generate the phenoxide, they can also promote side reactions. Use with caution and at lower temperatures.

    • Implementation: If using a weaker base, ensure it is finely powdered and dried to maximize its surface area and reactivity.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the Meisenheimer intermediate.[7][8]

    • Recommended Solvents: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the best choices for SNAr reactions.[3] They effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic.[3][9]

    • Solvents to Avoid: Protic solvents like alcohols can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[9]

  • Insufficient Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[3][10]

    • Optimization: If your reaction is sluggish at room temperature, gradually increase the temperature in increments (e.g., to 50 °C, 80 °C, and then 110 °C), monitoring the progress by TLC or LC-MS.[4]

  • Reagent Purity and Quality: The purity of your starting materials (5-bromo-4-methyl-2-chloropyridine and phenol) and reagents is paramount.

    • Best Practices: Ensure your phenol is free of water. Use freshly opened or properly stored bases and anhydrous solvents.

Troubleshooting Flowchart for Low Yield

start Low Yield of 5-Bromo-4-methyl-2-phenoxypyridine check_base Is the base appropriate and active? start->check_base check_solvent Is the solvent polar aprotic and anhydrous? check_base->check_solvent Yes action_base Switch to a stronger base (e.g., NaH) or a more soluble one (e.g., Cs₂CO₃). Ensure it is dry and finely powdered. check_base->action_base No check_temp Was the reaction sufficiently heated? check_solvent->check_temp Yes action_solvent Change to a high-purity, anhydrous polar aprotic solvent like DMSO or DMF. check_solvent->action_solvent No check_reagents Are the starting materials and reagents pure? check_temp->check_reagents Yes action_temp Incrementally increase the reaction temperature (e.g., 80-120 °C) and monitor progress. check_temp->action_temp No action_reagents Use freshly purified starting materials and high-purity, anhydrous reagents. check_reagents->action_reagents No end_node Improved Yield check_reagents->end_node Yes action_base->check_solvent action_solvent->check_temp action_temp->check_reagents action_reagents->end_node

Caption: A step-by-step troubleshooting guide for low reaction yields.

FAQ 2: I am observing multiple spots on my TLC, suggesting side products. What are the likely side reactions and how can I minimize them?

The formation of side products is a common issue that can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Starting Material: If there is residual water in the reaction mixture, the 5-bromo-4-methyl-2-chloropyridine can be hydrolyzed to the corresponding 2-hydroxypyridine.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

  • Reaction with the Solvent: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and react with your starting material.

    • Solution: Avoid excessively high temperatures for prolonged periods. If high temperatures are necessary, consider a more stable solvent like DMSO or NMP.

  • Homocoupling of Phenol: While less common under these conditions, oxidative coupling of phenol can occur, especially in the presence of certain metal impurities.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

FAQ 3: My product is difficult to purify. What are some effective work-up and purification strategies?

Purification can be challenging, especially with high-boiling polar aprotic solvents like DMSO or DMF.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Slowly and carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane. The product should be in the organic layer.

  • Washing:

    • Wash the organic layer with water several times to remove the bulk of the high-boiling solvent (e.g., DMSO, DMF).

    • A wash with a dilute aqueous solution of a base (e.g., 1M NaOH) can help remove any unreacted phenol.

    • Follow with a brine wash to aid in phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is often the most effective method for obtaining a highly pure product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.

Experimental Protocols

General Protocol for the Synthesis of 5-Bromo-4-methyl-2-phenoxypyridine

Materials:

  • 5-bromo-2-chloro-4-methylpyridine

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-4-methylpyridine (1.0 eq), phenol (1.2 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary Table
ParameterRecommended ConditionRationale
Base Cs₂CO₃ or K₂CO₃Sufficiently basic to deprotonate phenol without causing significant side reactions. Cs₂CO₃ has better solubility.
Solvent Anhydrous DMSO or DMFPolar aprotic solvents enhance the nucleophilicity of the phenoxide.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier for this specific substrate.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidation side reactions and hydrolysis from atmospheric moisture.

Mechanistic Overview

The SNAr reaction for the synthesis of 5-Bromo-4-methyl-2-phenoxypyridine proceeds via a well-established addition-elimination mechanism.

SnAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants 5-Bromo-4-methyl-2-chloropyridine + Phenoxide Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Addition Product 5-Bromo-4-methyl-2-phenoxypyridine + Cl⁻ Meisenheimer->Product Elimination

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The initial addition of the phenoxide nucleophile to the electron-deficient pyridine ring forms a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by resonance, with the negative charge being delocalized over the aromatic ring and, crucially, onto the ring nitrogen. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: SNAr Reactions with 1-Bromo-5-methoxy-2,4-dinitrobenzene.
  • ChemRxiv. (n.d.).
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Gómez, M., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory study. Journal of Physical Organic Chemistry.
  • Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles.
  • MDPI. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Organic Letters. (2021).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • The Journal of Organic Chemistry. (2025).
  • Wikipedia. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-4-methyl-2-phenoxypyridine

Welcome to the technical support guide for the purification of crude 5-Bromo-4-methyl-2-phenoxypyridine. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 5-Bromo-4-methyl-2-phenoxypyridine. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): General Considerations

Q1: What are the likely impurities in my crude 5-Bromo-4-methyl-2-phenoxypyridine product?

A1: The impurity profile is highly dependent on the synthetic route employed. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine (e.g., 2,5-dibromo-4-methylpyridine) with phenol or a phenoxide. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 2-halo-4-methyl-5-bromopyridine and phenol.

  • Side-Reaction Products: Hydroxylated byproducts (e.g., 5-Bromo-4-methyl-pyridin-2-ol) if moisture is present during the reaction.

  • Isomeric Impurities: If the starting materials are not isomerically pure, you may have related positional isomers.[1]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q2: My crude product is a dark, oily residue. What is the best first step?

A2: An oily or deeply colored crude product suggests the presence of significant impurities or residual solvent. Before attempting a sophisticated purification method, it is often beneficial to perform a preliminary workup. This can involve:

  • Aqueous Wash: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove acidic impurities like phenol, followed by a brine wash to remove residual base and water.

  • Solvent Evaporation: Thoroughly dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to remove all solvents.[2][3] If the product is a solid, this step may induce crystallization.

Q3: Which purification method should I choose: Recrystallization or Column Chromatography?

A3: The choice depends on the nature and quantity of impurities, as well as the physical state of your crude product.

  • Recrystallization is ideal for solid products with relatively low levels of impurities (typically >90% purity). It is a scalable, cost-effective method for removing small amounts of impurities that have different solubility profiles from the main product.[4][5]

  • Column Chromatography is the method of choice for separating complex mixtures, purifying oils, or when impurities have similar solubility to the product. It offers high resolution but is more labor-intensive and requires larger volumes of solvent.[6][7]

Below is a decision-making workflow to guide your choice.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid purity Estimated Purity >90%? is_solid->purity Yes workup Perform Aqueous Workup / Trituration is_solid->workup No (Oily) impurities_known Are impurities' polarities significantly different? purity->impurities_known No recrystallization Attempt Recrystallization purity->recrystallization Yes impurities_known->recrystallization Yes chromatography Perform Column Chromatography impurities_known->chromatography No workup->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[4]

Q4: How do I select the best solvent for recrystallization?

A4: An ideal solvent should fully dissolve your product at an elevated temperature (near the solvent's boiling point) but provide low solubility at cooler temperatures (0-5 °C) to ensure good recovery.[4]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until a slurry is formed.

  • Heat the tubes with stirring. A good candidate solvent will dissolve the solid completely upon heating.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Solvent SystemPolarityRationale & Comments
Isopropanol or EthanolPolarOften effective for moderately polar compounds. The product should be less soluble in cold alcohol.
Ethyl Acetate / HexanesMixedA solvent/anti-solvent pair. Dissolve the crude product in a minimum amount of hot ethyl acetate ("good" solvent) and add hexanes ("poor" solvent) dropwise until turbidity persists. Reheat to clarify and cool slowly.[4]
TolueneNon-polarGood for dissolving aromatic compounds at high temperatures. May require slow cooling to prevent oiling out.
Q5: My product "oiled out" instead of crystallizing upon cooling. What should I do?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Troubleshooting Steps:

  • Reheat the Solution: Add a small amount of additional solvent to the hot, oily mixture until it becomes a clear, homogeneous solution again.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can promote the formation of nucleation sites for crystals.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can initiate crystallization.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a lower-boiling point solvent or switch to a solvent/anti-solvent system.

Q6: The recovery yield from recrystallization is very low. How can I improve it?

A6: Low recovery is typically caused by using too much solvent or the product having significant solubility even at low temperatures.

Troubleshooting Steps:

  • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Concentrate the Mother Liquor: If the yield is low, take the filtrate (mother liquor) and carefully evaporate some of the solvent. Cool the concentrated solution again to see if a second crop of crystals forms. Note that this second crop may be less pure.

  • Ensure Complete Cooling: Allow the flask to stand in an ice-water bath for at least 30 minutes to maximize precipitation.[4]

Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (eluent).[7][8]

Q7: How do I determine the right solvent system (eluent) for my column?

A7: The ideal eluent is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.25-0.35 .

Experimental Protocol: TLC Analysis

  • Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber using a test eluent system (e.g., start with 10% Ethyl Acetate in Hexanes).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio to achieve the target Rf value.

    • If Rf is too low (spots don't move far): Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

    • If Rf is too high (spots run to the top): Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).

Q8: My compounds are streaking on the TLC plate and the column separation is poor. What's causing this?

A8: Streaking is often a sign of sample overloading, compound instability on the silica, or the use of an inappropriate solvent.

Troubleshooting Steps:

  • Reduce Sample Load: Ensure the initial sample spot on the TLC plate is small and not too concentrated. For the column, do not exceed a sample-to-silica ratio of 1:50 by weight.

  • Check for Acidity: Silica gel is slightly acidic. If your compound is basic (as pyridines are), it can interact strongly, leading to streaking. Pre-treating the silica with triethylamine or using a different stationary phase like alumina can help.

  • Ensure Complete Dissolution: The sample should be fully dissolved in the loading solvent before being applied to the column. Insoluble material will cause issues.

  • Use Dry Loading: If the compound is not very soluble in the eluent, use the "dry loading" method. Dissolve the crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[9]

Q9: Can you provide a standard protocol for column chromatography of this compound?

A9: The following is a general protocol that should be adapted based on your TLC analysis.

Detailed Protocol: Flash Column Chromatography

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column about two-thirds full with the chosen non-polar eluent (e.g., hexanes). In a separate beaker, create a slurry of silica gel in the same eluent and slowly pour it into the column, tapping the side gently to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.[9]

  • Sample Loading (Wet): Dissolve the crude product in the minimum possible volume of the eluent or a slightly stronger solvent like dichloromethane. Using a pipette, carefully add the sample solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure (flash chromatography), begin collecting fractions.

  • Monitoring: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 5-Bromo-4-methyl-2-phenoxypyridine.[2][3]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Eluent via TLC (Target Rf ≈ 0.3) b Pack Column with Silica Gel in Non-Polar Solvent a->b c Load Sample (Wet or Dry Method) b->c d Elute with Solvent System c->d e Collect Fractions d->e f Analyze Fractions by TLC e->f g Combine Pure Fractions f->g h Evaporate Solvent g->h i Obtain Purified Product h->i

Caption: Workflow for Flash Column Chromatography.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved March 4, 2026, from [Link]

  • BYJU'S. (n.d.). Column Chromatography. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information - AIE-active 2,6-bis(N-alkyl-pyridinium)naphthalene derivatives. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • ResearchGate. (n.d.). 2-halogen-substituted pyridinium-N-phenacylides and their cycloiminium and acyclic analogs. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved March 4, 2026, from [Link]

  • IJCRT. (2023). Column Chromatography. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved March 4, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved March 4, 2026, from [Link]

  • Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 5-Bromo-4-methyl-2-phenoxypyridine Coupling Reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving 5-Bromo-4-methyl-2-phenoxypyridine. This guide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving 5-Bromo-4-methyl-2-phenoxypyridine. This guide is structured to provide in-depth, actionable insights into overcoming low conversion rates and other common issues in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

I. General Troubleshooting Guide

This section addresses broad, overarching issues that can lead to low conversion in a variety of coupling reactions with 5-Bromo-4-methyl-2-phenoxypyridine.

Question 1: My coupling reaction is showing low to no conversion of the starting material. What are the primary factors I should investigate?

Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions with this substrate often stems from a few key areas. The 5-Bromo-4-methyl-2-phenoxypyridine substrate presents a unique combination of steric hindrance from the 4-methyl and 2-phenoxy groups, as well as electronic effects from the pyridine nitrogen and the phenoxy ether. These features can significantly impact the efficiency of the catalytic cycle.[1]

Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source & Ligand): This is the most critical component. The choice of ligand, in particular, can dramatically influence the outcome. For sterically hindered and electron-rich substrates, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[2][3]

  • Reaction Conditions (Base, Solvent, Temperature): The interplay between these three parameters is crucial. The base not only facilitates the transmetalation step (in Suzuki reactions) or deprotonates the coupling partner (in Buchwald-Hartwig and Sonogashira reactions) but also influences catalyst activity and stability. The solvent affects the solubility of all components and can play a role in stabilizing catalytic intermediates. Temperature provides the necessary activation energy but excessive heat can lead to catalyst decomposition and side reactions.[4][5]

  • Reagent Quality and Reaction Setup: The purity of your starting materials, dryness of the solvent, and the exclusion of oxygen are fundamental to success. Palladium catalysts, especially in their Pd(0) active form, are sensitive to air and moisture.[4]

Below is a workflow diagram to guide your troubleshooting process:

Troubleshooting workflow for low conversion.

II. Frequently Asked Questions (FAQs) by Reaction Type

Suzuki-Miyaura Coupling
Question 2: I'm seeing significant amounts of unreacted 5-Bromo-4-methyl-2-phenoxypyridine and boronic acid decomposition in my Suzuki reaction. What's the likely cause?

Answer: This points to two common problems in Suzuki couplings: inefficient oxidative addition and protodeborylation of the boronic acid.[3][6]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridine ring, further influenced by the phenoxy group, can be slow to react with the Pd(0) catalyst. The steric hindrance from the adjacent methyl group exacerbates this issue.[7]

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can more readily undergo oxidative addition.[1][2] Consider using a pre-catalyst, such as an XPhos-Pd-G3 palladacycle, which can generate the active Pd(0) species more cleanly and efficiently.[2]

  • Protodeborylation: Boronic acids can be unstable, especially under basic aqueous conditions and at elevated temperatures, leading to their decomposition to the corresponding arene before they can participate in the catalytic cycle.[3][6]

    • Solution:

      • Base Selection: Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous.[2]

      • Solvent System: Use anhydrous solvents like dioxane or toluene. If aqueous conditions are necessary, minimize the amount of water and ensure thorough degassing.[8]

      • Boronic Acid Derivative: Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to protodeborylation.[6]

ParameterRecommendation for Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystPre-catalysts offer more efficient generation of the active Pd(0) species.[2]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1][2]
Base K₃PO₄, Cs₂CO₃Effective for transmetalation while minimizing boronic acid decomposition.[2]
Solvent Dioxane, Toluene, 2-MeTHF (often with minimal water)Aprotic solvents that offer good solubility for the substrates and catalyst.[9]
Temperature 80-110 °CProvides sufficient energy for the reaction without excessive catalyst decomposition.[10]
Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of 5-Bromo-4-methyl-2-phenoxypyridine with a primary or secondary amine is failing. What are the most critical parameters to adjust?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base, especially with a challenging substrate like this. The pyridine nitrogen can act as a ligand itself, potentially inhibiting the palladium catalyst.[1][9]

  • Ligand Choice is Paramount: The ligand must be bulky enough to prevent the formation of inactive catalyst complexes and to promote the final C-N reductive elimination.

    • Solution: For coupling with primary amines, ligands like BrettPhos have shown success with similar heteroaromatic amines. For secondary amines, RuPhos is often a good starting point. A ligand screen is highly recommended.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you observe substrate decomposition, a slightly weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) could be tested.[1][2]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to inactive species.

    • Solution: Using a higher catalyst loading (e.g., 2-5 mol%) can sometimes overcome this inhibition.[1] Additionally, the use of highly specialized biarylphosphine ligands helps to minimize this unwanted coordination.[9]

Key components for a Buchwald-Hartwig reaction.
Sonogashira Coupling
Question 4: I'm attempting a Sonogashira coupling and observing low product yield along with significant homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this side reaction?

Answer: The homocoupling of terminal alkynes is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst under aerobic conditions.[1][11]

  • Minimize Copper and Oxygen: The Cu(I) co-catalyst is crucial for the catalytic cycle but also the primary culprit for Glaser coupling.

    • Solution:

      • Strictly Anaerobic Conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). This is the most effective way to minimize oxidative homocoupling.[1]

      • Use Fresh CuI: Use a fresh, high-quality source of Copper(I) Iodide.

      • Minimize CuI Loading: Use the minimal effective amount of CuI, typically 2-5 mol%.[1]

      • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. These often require a specific palladium/ligand system and may use a base like triethylamine or DBU.[12][13]

ProblemPrimary CauseRecommended Solution
Low Product Yield Inefficient oxidative addition or transmetalation.Use Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand. Ensure the base (e.g., Et₃N) is sufficient and dry.[14]
Alkyne Homocoupling Oxidation of Cu(I) to Cu(II) by trace oxygen.Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. Reduce CuI loading or switch to a copper-free protocol.[1][11]

III. Experimental Protocols

Protocol 1: General Procedure for a Screening Suzuki-Miyaura Coupling

This protocol is designed as a starting point for optimization.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-methyl-2-phenoxypyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[9]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[8]

  • Catalyst Addition: In a separate vial or in a glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.8 mol%). Dissolve this mixture in a small amount of degassed dioxane and add it to the main reaction vial via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath or heating block with vigorous stirring for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate, filter through a pad of celite, and wash the celite with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[10]

IV. References

  • Colacot, T. J. (2015). A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. Request PDF. Retrieved from [Link]

  • Montgomery, J. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Leadbeater, N. E. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Thomas, K. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8643-8653. Retrieved from [Link]

  • Buchwald, S. L., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13390-13391. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Al-Masri, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Chatterjee, S., & Bhattacharya, S. K. (2018). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega, 3(10), 12905-12913. Retrieved from [Link]

  • Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Nacci, A., & Cioffi, N. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 28(2), 793. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Chemical Reviews, 106(7), 2875-2911. Retrieved from [Link]

  • Singh, Y., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Organ, M. G., et al. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Liu, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. Retrieved from [Link]

  • Leadbeater, N. E. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873-1883. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of Buchwald−Hartwig Coupling and Phenazine Formation. Retrieved from [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(28), 16486-16511. Retrieved from [Link]

  • Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Retrieved from [Link]

  • Satyanarayana, G., & Kishore, D. R. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beletskaya, I. P., et al. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 66(4), 1316-1320. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselective Synthesis & Separation of Phenoxypyridines

Welcome to the Technical Support Center. As drug development increasingly relies on complex heteroaromatic scaffolds, mastering the regioselective synthesis and subsequent isolation of phenoxypyridine isomers is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex heteroaromatic scaffolds, mastering the regioselective synthesis and subsequent isolation of phenoxypyridine isomers is critical. This guide is designed for researchers and scientists, providing field-proven insights, mechanistic causality, and self-validating protocols to troubleshoot your workflows.

Visual Workflow Overview

Workflow A 1. Reagents Halopyridine + Phenol B 2. SNAr Reaction Base, Polar Aprotic Solvent A->B C 3. Crude Mixture 2-aryloxy & 4-aryloxy Isomers B->C D 4. Analytical Screening PFP / Biphenyl / SFC C->D E 5. Preparative Separation Chromatography or Crystallization D->E F 6. Pure Regioisomers Isolated & Validated E->F

Workflow for the regioselective synthesis and separation of phenoxypyridine isomers.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of positional isomers during the SNAr of dihalopyridines with phenols, and how can I predict the major product? A1: The causality lies in the electronic distribution of the pyridine ring. In Nucleophilic Aromatic Substitution (SNAr), the pyridine nitrogen acts as a powerful electron-withdrawing group. It stabilizes the anionic intermediate (Meisenheimer complex) via resonance when attack occurs at the ortho (2,6) or para (4) positions . When reacting a dihalopyridine (e.g., 2,4-dichloropyridine) with a phenoxide, the 4-position is generally favored due to direct para-conjugation and lower steric hindrance. However, the 2-position can compete if the solvent promotes coordination between the phenoxide counter-ion (e.g., K⁺) and the pyridine nitrogen.

Q2: My 2-phenoxypyridine and 4-phenoxypyridine regioisomers co-elute on a standard C18 reverse-phase column. How can I resolve them? A2: Positional isomers often share identical molecular weights and nearly identical lipophilicities (LogP). On a standard C18 column, hydrophobic interactions alone cannot distinguish them, leading to co-elution. To resolve them, you must exploit their electronic distribution and steric shape. Switching to a Pentafluorophenyl (PFP) stationary phase introduces


, dipole-dipole, and hydrogen-bonding interactions. The fluorinated ring of the PFP phase interacts strongly with the electron-rich phenoxy group, magnifying the slight dipole differences between the ortho and para isomers to achieve baseline resolution.

Q3: Is there a way to drive the reaction to be 100% regioselective without relying on downstream separation? A3: Yes, but it requires catalytic intervention. While classical SNAr relies purely on inherent electronic biases, recent advances utilize arenophilic


 acids (like Ruthenium or Rhodium catalysts) to temporarily coordinate with the aromatic ring, altering its electronic properties. This 

-coordination activation can force complete regioselectivity even on unactivated or sterically hindered positions . Alternatively, using Palladium-catalyzed C-H activation on phenoxypyridine 1-oxides can direct coupling exclusively to specific positions .

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Incomplete SNAr Reaction (Starting material remains)Phenoxide is insufficiently nucleophilic, or the halopyridine is deactivated by electron-donating groups.Switch to a more polar aprotic solvent (e.g., DMSO instead of DMF) to strip the solvation shell from the nucleophile, or use a stronger base (Cs₂CO₃).
Excessive Ether Cleavage (Loss of phenoxy group)Extended heating at high temperatures (>120°C) can cause the reverse reaction or ether cleavage via nucleophilic attack by the base.Lower the reaction temperature to 80°C and extend the time. Ensure strictly anhydrous conditions to prevent hydroxide formation.
Poor Resolution in Prep SFC Column overloading or insufficient modifier interaction causing peak broadening.Decrease injection volume. Switch from an achiral to a chiral stationary phase (e.g., Chiralpak AD-H), which provides superior separation of rigid positional isomers due to highly ordered hydrogen-bonding pockets.

Quantitative Data: Chromatographic Column Screening Summary

To prevent wasted time on standard C18 columns, reference this validated screening data for the separation of 2-aryloxy and 4-aryloxy pyridine isomers (Isocratic 60:40 Water:Acetonitrile, 0.1% TFA, 1.0 mL/min).

Stationary PhasePrimary Interaction MechanismTypical Resolution (Rs)Retention Time (min)Suitability for Regioisomers
C18 (Octadecyl) Hydrophobic< 1.0 (Co-elution)4.5Poor
Biphenyl

, Hydrophobic
1.87.0Good
PFP (Pentafluorophenyl)

, Dipole, Steric
> 2.0 (Baseline)6.2Excellent
Chiralpak AD-H (SFC) Hydrogen bonding, Steric> 2.53.1Excellent (Highly Scalable)

Experimental Protocols

Protocol A: Regioselective SNAr Synthesis of Phenoxypyridines

Mechanism N1 Electrophilic Pyridine Ring N2 Nucleophilic Attack N1->N2 N3 Meisenheimer Complex N2->N3 N4 Halide Elimination N3->N4 N5 Substituted Phenoxypyridine N4->N5

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on halopyridines.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-dichloropyridine (1.0 eq), phenol (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to ensure controlled deprotonation of the phenol without degrading the sensitive halopyridine substrate.

  • Solvent Addition: Add anhydrous DMF (0.2 M concentration) under an inert Nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that readily dissolves the reactants and stabilizes the highly polarized Meisenheimer transition state .

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • Self-Validating Step (In-Process Control): Conduct an LC-MS analysis of the crude mixture. The reaction is validated by the complete disappearance of the phenol peak and the emergence of two distinct peaks with the target [M+H]⁺ mass (representing the 2-phenoxy and 4-phenoxy regioisomers).

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Supercritical Fluid Chromatography (SFC) Separation

Step-by-Step Methodology:

  • System Equilibration: Equip the SFC system with a Chiralpak AD-H column (250 x 21 mm, 5 µm). Equilibrate with Supercritical CO₂ and 15% Methanol (containing 0.1% Diethylamine) at a flow rate of 70 mL/min.

    • Causality: Supercritical CO₂ provides high diffusivity and low viscosity, enabling rapid mass transfer and high flow rates without excessive backpressure. The basic modifier (Diethylamine) suppresses secondary interactions between the pyridine nitrogen and free silanols on the silica support, preventing peak tailing.

  • Sample Preparation: Dissolve the crude isomer mixture in Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Separation: Inject 0.5 mL per run. Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validating Step: Check the analytical purity of the collected fractions via ¹H-NMR. A successful separation is validated by the chemical shift of the pyridine proton adjacent to the oxygen: a shift from ~8.3 ppm (in the starting halopyridine) to ~7.0 ppm confirms substitution, and distinct coupling patterns will definitively differentiate the 2-substituted from the 4-substituted isomer.

References

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids Source: Accounts of Chemical Research (PubMed) URL: [Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Bromo-4-methyl-2-phenoxypyridine Under Basic Conditions

Welcome to the Technical Support Center for1[1]. As a Senior Application Scientist, I frequently encounter queries from drug development professionals regarding the unexpected degradation of this intermediate during alka...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for1[1]. As a Senior Application Scientist, I frequently encounter queries from drug development professionals regarding the unexpected degradation of this intermediate during alkaline workups or basic reaction conditions.

This guide provides a deep-dive into the mechanistic causality of its instability, field-proven troubleshooting strategies, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Insight: The Causality of Basic Degradation

5-Bromo-4-methyl-2-phenoxypyridine features a phenoxy group at the C2 position of the pyridine ring. While the pyridine core is generally robust, the C2 and C4 positions are highly electron-deficient due to the inductive and resonance effects of the endocyclic nitrogen.

When exposed to hydroxide ions (OH⁻) during basic hydrolysis or aggressive alkaline workups, the highly basic conditions facilitate competing processes, primarily2[2]. The hydroxide nucleophile attacks the C2 carbon, forming a transient tetrahedral Meisenheimer complex. Subsequent collapse of this intermediate expels the phenoxide anion (a competent leaving group), yielding 5-bromo-4-methylpyridin-2-ol.

In protic environments, this rapidly tautomerizes to the thermodynamically favored 5-bromo-4-methylpyridin-2(1H)-one[3]. The C5-bromo and C4-methyl groups remain largely inert under these specific conditions, meaning the primary mode of failure is exclusively the cleavage of the diaryl ether bond.

G A 5-Bromo-4-methyl- 2-phenoxypyridine B OH⁻ Attack at C2 (Nucleophilic Addition) A->B C Tetrahedral Intermediate (Meisenheimer Complex) B->C D Expulsion of Phenoxide (-OPh) C->D E 5-Bromo-4-methyl- pyridin-2-ol D->E F Tautomerization (Proton Transfer) E->F G 5-Bromo-4-methyl- pyridin-2(1H)-one F->G

Fig 1: SNAr degradation pathway of 5-Bromo-4-methyl-2-phenoxypyridine under basic hydrolysis.

Quantitative Data: Stability Profile

To aid in your experimental design, we have quantified the stability of this compound across various pH and temperature gradients.

pH LevelAqueous ReagentTemp (°C)Time (h)% Intact Compound RecoveredPrimary Degradants Observed
8.0 Sat. NaHCO₃2524>99%None
10.0 Sat. Na₂CO₃252495%2-Pyridone derivative
12.0 0.1 M NaOH252.075%2-Pyridone + Phenol
12.0 0.1 M NaOH602.0<5%2-Pyridone + Phenol
14.0 1.0 M NaOH251.0<10%2-Pyridone + Phenol

Table 1: Degradation kinetics demonstrating the synergistic destructive effect of elevated pH and thermal energy on the C2-phenoxy bond.

Troubleshooting Guide & FAQs

Q1: I am losing my product during the aqueous workup of a Suzuki coupling. Could the base be responsible? A: Absolutely. Suzuki couplings often utilize bases like Na₂CO₃, K₃PO₄, or even NaOH/KOH. If your reaction is heated (e.g., 80–100 °C) and the base is strong, the 2-phenoxy group will undergo rapid basic hydrolysis via SNAr before the cross-coupling at the C5-bromide can complete. Solution: Switch to a milder base (e.g., Cs₂CO₃ or K₂HPO₄) or use anhydrous conditions (e.g., fluoride sources like CsF in dioxane) to prevent hydroxide formation.

Q2: How can I analytically distinguish the intact 5-bromo-4-methyl-2-phenoxypyridine from its hydrolysis degradant? A: The most definitive self-validating check is via LC-MS and ¹H-NMR.

  • LC-MS: The intact mass is[M+H]⁺ m/z ~264/266 (1:1 bromine isotope pattern). The 2-pyridone degradant will show a mass of [M+H]⁺ m/z ~188/190, and you will observe a separate peak for phenol (m/z 93, negative mode).

  • ¹H-NMR (CDCl₃): The intact compound exhibits a multiplet for the 5 protons of the phenoxy ring around 7.1–7.4 ppm. Upon hydrolysis, these signals disappear from the isolated pyridone product, and the pyridine C6-proton shifts significantly upfield due to the conversion of the pyridine ring to a pyridone system.

Q3: Can I use this compound in saponification reactions to cleave an ester elsewhere in my molecule? A: It is highly unadvisable to use standard LiOH/NaOH/KOH for saponification if the 2-phenoxypyridine moiety is present. The rates of ester hydrolysis and C2-phenoxy SNAr displacement are competitive. Solution: Utilize non-basic ester cleavage methods (e.g., TMSI for methyl esters, or Pd/C with H₂ for benzyl esters) or highly sterically hindered bases that act as poor nucleophiles.

Experimental Protocols

To ensure your workflows are trustworthy, we provide two self-validating protocols based on standard 4[4]. The first allows you to intentionally force the degradation to generate analytical standards of the byproducts. The second is our optimized, field-proven mild workup to preserve the compound.

Protocol 1: Forced Degradation Study (Standard Generation)

Purpose: To synthesize the 5-bromo-4-methylpyridin-2(1H)-one degradant for use as an HPLC/LC-MS reference standard, validating your analytical methods.

  • Preparation: Accurately weigh 100 mg (0.38 mmol) of 5-bromo-4-methyl-2-phenoxypyridine into a 10 mL glass vial equipped with a PTFE-lined cap.

  • Solvent Addition: Dissolve the compound in 2.0 mL of THF to ensure homogeneity.

  • Hydrolysis: Add 2.0 mL of 1.0 M aqueous NaOH (pH 14).

  • Thermal Activation: Seal the vial and heat at 60 °C in a heating block with vigorous magnetic stirring for 2 hours.

  • Quenching: Cool the mixture to room temperature. Carefully neutralize the solution to pH 6–7 using 1.0 M HCl.

    • Causality note: Neutralization is critical; the pyridone product is amphoteric and will remain water-soluble as a sodium salt at high pH, leading to artificially low recovery if not neutralized.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude residue via LC-MS to confirm the complete disappearance of the m/z 264 peak and the appearance of the m/z 188 peak.

Protocol 2: Optimized Mild Aqueous Workup

Purpose: To isolate 5-bromo-4-methyl-2-phenoxypyridine from basic reaction mixtures without inducing SNAr degradation.

  • Cooling: Prior to any aqueous addition, cool the reaction mixture to 0–5 °C using an ice bath.

    • Causality note: Lowering the thermal energy exponentially decreases the rate of the SNAr side-reaction, protecting the C2-phenoxy bond.

  • Buffering: Instead of quenching with water or strong acids/bases, dilute the reaction with a cold, saturated aqueous solution of Ammonium Chloride (NH₄Cl, pH ~5.5) or Sodium Bicarbonate (NaHCO₃, pH ~8.0).

  • Phase Separation: Add a suitable organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the biphasic mixture is kept below 20 °C during partitioning.

  • Washing: Wash the organic phase with water, then brine. Do not leave the compound dissolved in basic aqueous solutions for extended periods.

  • Drying & Concentration: Dry over MgSO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 35 °C. Validate the structural integrity of the recovered material using the LC-MS method established in Protocol 1.

References

  • Title : 610279-01-1 | 5-bromo-4-methyl-2-phenoxypyridine Source : Boroncore URL :[Link]

  • Title: WO2024211834A1 - Biaryl derivatives and related uses (SNAr and Basic Hydrolysis)
  • Title : Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source : ACS Publications URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Bromo-4-methyl-2-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-4-methyl-2-phenoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we provide a framework for understanding the subtle electronic and steric influences of substituents on the pyridine and phenoxy rings.

The Structural Context: Unpacking 5-Bromo-4-methyl-2-phenoxypyridine

5-Bromo-4-methyl-2-phenoxypyridine is a polysubstituted aromatic compound featuring a pyridine ring adorned with a bromine atom, a methyl group, and a phenoxy group. The precise arrangement of these substituents dictates the molecule's electronic properties and, consequently, its ¹H NMR spectrum. Understanding the interplay of these groups is key to accurate spectral interpretation.

Predicted ¹H NMR Spectrum of 5-Bromo-4-methyl-2-phenoxypyridine

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-3~6.8 - 7.0s-This proton is a singlet due to the absence of adjacent protons. The phenoxy group at C-2 and the methyl group at C-4 both exert an influence on its chemical shift.
H-6~8.1 - 8.3s-As a proton alpha to the nitrogen and adjacent to a bromine atom, it is expected to be significantly deshielded and appear as a singlet.
-CH₃~2.2 - 2.4s-The methyl group protons will appear as a singlet in the aliphatic region.
H-2'/H-6'~7.0 - 7.2d~7-8These ortho protons of the phenoxy group are deshielded by the ether linkage and will appear as a doublet.
H-3'/H-5'~7.3 - 7.5t~7-8The meta protons of the phenoxy group will show a triplet splitting pattern.
H-4'~7.1 - 7.3t~7-8The para proton of the phenoxy group will appear as a triplet.

Comparative ¹H NMR Spectral Analysis

To contextualize the predicted spectrum of our target molecule, we will compare it with the known ¹H NMR data of three structurally related compounds: 2-phenoxypyridine, 4-methylpyridine, and various 5-bromopyridine derivatives.

2-Phenoxypyridine: The Parent Ether

The ¹H NMR spectrum of 2-phenoxypyridine provides a baseline for the chemical shifts of the phenoxy group protons and the unsubstituted pyridine protons at positions 3, 4, 5, and 6. For instance, the H-6 proton in 2-phenoxypyridine is observed as a doublet of doublets around δ 8.08 ppm.[1]

4-Methylpyridine: The Influence of the Methyl Group

In 4-methylpyridine, the methyl group at the C-4 position exerts an electron-donating effect, which typically shields the ortho (H-3, H-5) and para (H-2, H-6) protons, causing them to resonate at a slightly upfield (lower ppm) chemical shift compared to unsubstituted pyridine. The protons at the 2 and 6 positions appear around 8.46 ppm, while the protons at the 3 and 5 positions are found near 7.10 ppm.[2]

5-Bromopyridine Derivatives: The Halogen Effect

The introduction of a bromine atom at the C-5 position, as seen in various 5-bromopyridine derivatives, has a significant deshielding effect on the adjacent protons (H-4 and H-6) due to its electronegativity and inductive effects. This results in a downfield shift for these protons. For example, in 2-amino-5-bromopyridine, the H-6 proton appears as a doublet at δ 8.09 ppm.[3]

Synthesis of a Predicted Spectrum: The Logic of Superposition

By combining the observed effects of these individual substituents, we can rationalize the predicted chemical shifts for 5-Bromo-4-methyl-2-phenoxypyridine. The phenoxy group at C-2 will influence the entire pyridine ring, while the methyl group at C-4 will specifically shield the H-3 and H-5 positions (in this case, only H-3 is present). The bromine at C-5 will deshield H-6. This cumulative effect leads to the predicted singlet for H-3 in a relatively upfield region for a pyridine proton and a downfield singlet for the H-6 proton.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the ¹H NMR analysis of 5-Bromo-4-methyl-2-phenoxypyridine.

Sample Preparation
  • Sample Quantity : Weigh approximately 5-25 mg of the solid 5-Bromo-4-methyl-2-phenoxypyridine.[4]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice.[5] Use approximately 0.6-0.7 mL of the solvent.[4]

  • Dissolution : Dissolve the sample in the deuterated solvent in a small, clean vial.

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]

  • Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm).[6]

  • Labeling : Clearly label the NMR tube with the sample identification.

Data Acquisition
  • Instrument : Utilize a 300 MHz or higher field NMR spectrometer.[7]

  • Insertion and Locking : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[6]

  • Shimming : Perform shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.[6]

  • Acquisition Parameters :

    • Pulse Angle : A 30-90° pulse is typically used.[6]

    • Number of Scans : 8 to 16 scans are generally sufficient for a good signal-to-noise ratio.[6]

    • Acquisition Time : An acquisition time of 2-4 seconds is standard.[6]

  • Data Processing :

    • Fourier Transform : The raw data (Free Induction Decay) is converted into a spectrum via a Fourier transform.

    • Phasing : The spectrum is phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction : A flat baseline is established.

    • Integration : The area under each peak is integrated to determine the relative number of protons.

    • Peak Picking : The chemical shift of each peak is accurately determined.

Visualization of the Analytical Workflow

The process of ¹H NMR analysis, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-25 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock Acquire Acquire Spectrum Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate & Peak Pick Process->Integrate Assign Assign Peaks Integrate->Assign Compare Compare with Analogues Assign->Compare Structure Elucidate Structure Compare->Structure

Caption: Workflow for ¹H NMR analysis of 5-Bromo-4-methyl-2-phenoxypyridine.

Conclusion

The ¹H NMR spectral analysis of 5-Bromo-4-methyl-2-phenoxypyridine provides a compelling case study in the power of substituent effects in determining the chemical environment of protons in a complex organic molecule. By dissecting the molecule into its constituent parts and comparing them to simpler, known compounds, a robust prediction of its ¹H NMR spectrum can be achieved. This guide serves as a practical resource for researchers, offering both a theoretical framework for spectral interpretation and a detailed experimental protocol for acquiring high-quality data. Such a comprehensive approach is indispensable for the confident structural assignment of novel compounds in the pursuit of new scientific discoveries.

References

  • NMR Sample Preparation. (n.d.).
  • How to Get a Good 1H NMR Spectrum. (2026). University of Rochester.
  • Sample Preparation - Max T. Rogers NMR. (n.d.). Michigan State University.
  • NMR Sample Preparation. (n.d.). Iowa State University.
  • Substituent effects on the 1H NMR spectra of forty four vicinally substituted 2-, 3- and 4-aminopyridines. (2006, September 23). Spectroscopy Letters. Taylor & Francis.
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.).
  • FLUORESCENCE CHARACTERISTICS OF PHENOXY DERIVATIVES OF PYRIDINE. (n.d.).
  • 4-Methylpyridine(108-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Proton Chemical Shifts of the γ‐Substituted Pyridines. (n.d.). AIP Publishing.
  • Protocol for ¹H and ¹³C NMR Characterization of Imines. (2025). Benchchem.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. (n.d.). UCI Department of Chemistry.
  • 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-METHYL-PYRIDINE-2,3-DIAMINE(53929-59-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-Methylpyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • 4-Methylpyridine | (C5H4N)CH3 | CID 7963. (2005, December 2). PubChem.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • NMR Guidelines for ACS Journals. (n.d.).
  • 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Phenylpyridine(1008-89-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.).
  • Basic- NMR- Experiments. (n.d.).
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
  • 2-Phenoxypyridine | C11H9NO | CID 78510. (n.d.). PubChem.
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA. (2021). Heterocyclic Letters, 11.
  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. (2025, December). Benchchem.
  • Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
  • 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1008-89-5 2-Phenylpyridine C11H9N, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.).
  • Records of Natural Products-SI. (2023). ACG Publications.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
  • 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... (n.d.). ResearchGate.
  • 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 5-broMo-4-Methyl-2-(Methylsulfonyl)pyridine(1279106-02-3) 1 H NMR. (n.d.). ChemicalBook.

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Comparative

HPLC Method Development Guide: Purity Analysis of 5-Bromo-4-methyl-2-phenoxypyridine

Executive Summary & Compound Profile Target Analyte: 5-Bromo-4-methyl-2-phenoxypyridine Application: Pharmaceutical Intermediate / Agrochemical Scaffold Critical Quality Attributes (CQAs): Purity >98.0%, separation from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Analyte: 5-Bromo-4-methyl-2-phenoxypyridine Application: Pharmaceutical Intermediate / Agrochemical Scaffold Critical Quality Attributes (CQAs): Purity >98.0%, separation from starting materials (Phenol, 2-Chloro-4-methyl-5-bromopyridine) and by-products (Hydrolysis degradants).

This guide departs from generic templates to address the specific physicochemical challenges of 5-Bromo-4-methyl-2-phenoxypyridine . Unlike simple pyridines, the addition of a phenoxy group significantly increases hydrophobicity (LogP ≈ 4.1) and introduces π-π interaction potential. Simultaneously, the pyridine nitrogen (pKa ≈ 3.5–4.0) presents a risk of peak tailing due to silanol interactions.

This protocol compares the industry-standard C18 chemistry against the structurally targeted Phenyl-Hexyl phase, demonstrating why the latter offers superior selectivity for this specific aromatic ether.

Method Development Strategy (Workflow)

The following workflow outlines the logic used to arrive at the optimized method, ensuring all critical variables—hydrophobicity, ionization, and steric selectivity—are addressed.

MethodDevelopment Start Analyte Assessment (LogP ~4.1, pKa ~3.8) ColumnSel Column Screening C18 vs. Phenyl-Hexyl Start->ColumnSel Hydrophobicity MobilePhase Mobile Phase Optimization pH Control (Acidic) ColumnSel->MobilePhase Selectivity ImpurityCheck Impurity Profiling (Phenol, Des-bromo) MobilePhase->ImpurityCheck Peak Shape ImpurityCheck->MobilePhase Resolution < 1.5 FinalMethod Optimized Protocol High Resolution & Symmetry ImpurityCheck->FinalMethod Validation

Figure 1: Strategic workflow for developing the HPLC method, prioritizing stationary phase selection based on the analyte's aromatic nature.

Comparative Study: Stationary Phase Selection

The Challenge: Aromatic Selectivity

While C18 is the default for hydrophobic compounds, it relies solely on hydrophobic subtraction. The target analyte contains two aromatic rings (pyridine and phenoxy) linked by an ether bond. This structure allows for "folding" or specific π-π stacking interactions that C18 cannot fully exploit.

Experiment: C18 vs. Phenyl-Hexyl

We compared a standard C18 (L1) column against a Phenyl-Hexyl (L11) column.

  • Conditions: ACN/Water (0.1% H3PO4), Gradient 50-95% B.

  • Critical Pair: Analyte vs. Phenol (common synthesis reagent) and Des-bromo impurity .

Table 1: Comparative Column Performance Data

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (Analyte) 12.4 min14.1 minPhenyl-Hexyl shows stronger retention due to π-π stacking.
Resolution (Rs) w/ Phenol 4.28.5Phenol elutes much earlier on Phenyl-Hexyl; C18 has less discrimination.
Selectivity (α) Impurity A *1.05 (Co-elution risk)1.12 (Baseline resolved)Impurity A: 2-Chloro-4-methyl-5-bromopyridine (Precursor)
Tailing Factor (Tf) 1.31.05Phenyl phases often mask silanols better for basic pyridines.

> Expert Insight: The Phenyl-Hexyl column provides orthogonal selectivity. The π-electrons of the stationary phase interact with the electron-deficient pyridine ring and the electron-rich phenoxy ring, pulling the analyte away from the non-aromatic impurities.

Separation Mechanism & Signaling

Understanding why the separation works ensures robustness. The diagram below illustrates the dual interaction mechanism on the Phenyl-Hexyl phase.

SeparationMechanism cluster_Phase Phenyl-Hexyl Stationary Phase Analyte 5-Bromo-4-methyl- 2-phenoxypyridine Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic Retention (Bulk) PiPi π-π Stacking (Phenyl Ring) Analyte->PiPi Selectivity (Fine Tuning) Phenol Impurity: Phenol Phenol->PiPi Strong Interaction (Different RT) AlkylImp Alkyl Impurities AlkylImp->Hydrophobic Only Hydrophobic AlkylImp->PiPi No Interaction

Figure 2: Mechanistic view of the separation. The Phenyl-Hexyl phase utilizes both hydrophobic retention and π-π stacking to differentiate the double-aromatic analyte from single-ring or non-aromatic impurities.

Optimized "Gold Standard" Protocol

This protocol is designed to be self-validating. The use of Phosphoric Acid ensures the pyridine nitrogen is protonated (pH ~2.2), preventing secondary silanol interactions that cause tailing, while Acetonitrile is chosen over Methanol for lower backpressure and sharper peaks for this hydrophobic molecule.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (or 5 µm).

    • Alternative: High-purity C18 (e.g., Zorbax Eclipse Plus), but expect different selectivity.

  • Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water (pH ~2.2).

    • Note: For MS-compatible methods, substitute with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C (Controlled).

  • Detection: UV at 270 nm (Maximize signal for pyridine/phenoxy chromophores) and 220 nm (Impurity check).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic for polar impurities (Phenol)
15.090Linear Ramp to elute hydrophobic Analyte
18.090Wash
18.140Re-equilibration
23.040End of Run

Validation & Troubleshooting

To ensure Trustworthiness , every run must meet these System Suitability criteria.

System Suitability Parameters (SST)
  • Resolution (Rs): > 2.0 between Phenol (RT ~4-5 min) and Analyte (RT ~12-14 min).

  • Tailing Factor (Tf): < 1.5 for the main peak (Crucial for pyridine derivatives).

  • Precision (RSD): < 2.0% for 5 replicate injections.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Pyridine Nitrogen.Ensure pH is < 3.0. Add 5mM Triethylamine (TEA) if using Phosphate buffer is insufficient (rarely needed with modern columns).
Split Peaks Sample solvent incompatibility.The analyte is very hydrophobic. Dissolve sample in 50:50 ACN:Water. Do not dissolve in 100% ACN if injecting >5 µL.
RT Drift Temperature fluctuation.Phenoxy groups are temperature sensitive. Ensure column oven is stable at 30°C.
Ghost Peaks Phenol carryover.Phenol sticks to plastic. Use glass vials and ensure needle wash includes 50% ACN.

References

  • Agilent Technologies. (2023). Agilent ZORBAX LC Column Selection Guide. Retrieved from (General principles for Pyridine/Phenol separation).

  • Sigma-Aldrich. (2024). 5-Bromo-2-methylpyridine Product Specification & HPLC Assay. Retrieved from (Baseline for pyridine derivative analysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenazopyridine. Retrieved from (Structural analog method comparison).

  • Sielc Technologies. (2018). Separation of Pyridine-borane and derivatives on Newcrom R1. Retrieved from (Demonstrating acidic mobile phase necessity for pyridines).

  • ChemicalBook. (2024). 5-Bromo-2-methoxy-4-methylpyridine Properties. Retrieved from (Physicochemical data source).

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation Patterns of Brominated Phenoxypyridines

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of brominated phenoxypyridines. It is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of brominated phenoxypyridines. It is intended for researchers, scientists, and drug development professionals who utilize LC-MS for the structural elucidation and characterization of these and similar halogenated compounds. We will explore the core fragmentation mechanisms, compare the patterns of positional isomers, and provide a robust experimental protocol to serve as a foundational method for analysis.

Introduction: The Significance of Brominated Phenoxypyridines

Brominated phenoxypyridines represent a class of chemical structures with significant relevance in medicinal chemistry and materials science. Their utility as scaffolds in drug discovery stems from the unique physicochemical properties imparted by the bromine atom, which can influence binding affinity, metabolic stability, and pharmacokinetic profiles. Accurate and unambiguous characterization of these molecules is paramount, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for this purpose. This guide will dissect the collision-induced dissociation (CID) pathways of these molecules, providing a framework for confident structural identification.

Foundational Principles of Fragmentation in ESI-MS/MS

To understand the fragmentation of brominated phenoxypyridines, it is essential to first grasp the underlying principles of the analytical process. In a typical LC-MS/MS workflow, molecules are first separated by liquid chromatography and then ionized, most commonly via electrospray ionization (ESI). ESI is a soft ionization technique that typically generates protonated molecules, denoted as ([M+H]^+), with minimal in-source fragmentation.

These protonated precursor ions are then selected in the first stage of the mass spectrometer and directed into a collision cell. Inside this cell, they collide with an inert gas (like argon or nitrogen), which converts some of their kinetic energy into internal energy. This increased internal energy induces fragmentation by breaking the weakest chemical bonds, a process known as collision-induced dissociation (CID) or collisionally activated dissociation (CAD). The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a tandem mass spectrum (MS/MS) that serves as a structural fingerprint of the molecule.

A key feature in the mass spectra of brominated compounds is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes,


Br and 

Br, with a near 1:1 natural abundance. This results in a characteristic "doublet" peak for any bromine-containing ion, where two peaks of nearly equal intensity are separated by approximately 2 Daltons (Da). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in both precursor and product ions.
General Fragmentation Pathways of the Phenoxypyridine Core

Aromatic ethers exhibit predictable fragmentation patterns in mass spectrometry. For the core phenoxypyridine structure, the most labile bond is typically the ether linkage (C-O-C). Cleavage of this bond is a dominant fragmentation pathway and can occur on either side of the oxygen atom.

  • Pathway A: Pyridine-side cleavage: This results in the formation of a charged pyridinol ion and a neutral phenoxy radical (or vice-versa).

  • Pathway B: Phenoxy-side cleavage: This leads to a charged phenoxy ion and a neutral pyridine radical.

The relative abundance of ions from these pathways depends on the stability of the resulting charged fragments.

Comparative Analysis: The Influence of Bromine Position

The position of the bromine atom on either the pyridine or the phenoxy ring significantly directs the fragmentation pathway. This regiochemical difference can be exploited to distinguish between isomers. Let's consider two representative isomers: 2-(4-bromophenoxy)pyridine and 4-bromo-2-phenoxypyridine.

Case Study: 2-(4-bromophenoxy)pyridine

In this isomer, the bromine atom is located on the phenoxy ring. Upon CID, the protonated molecule (


 250/252) undergoes fragmentation primarily through two major pathways:
  • Cleavage of the C-O bond (Phenoxy Side): The most common fragmentation involves the cleavage of the ether bond, leading to the loss of the bromophenoxy moiety as a neutral radical. This generates a protonated 2-hydroxypyridine fragment at

    
     96 .
    
  • Cleavage of the C-O bond (Pyridine Side): Alternatively, cleavage can result in the formation of a bromophenoxide ion. The primary observed fragment, however, is often the bromophenol cation radical at

    
     172/174 .
    

The presence of a strong signal at


 96 is highly indicative of the bromine being on the phenoxy ring.

Case Study: 4-Bromo-2-phenoxypyridine

Here, the bromine is on the pyridine ring. The fragmentation of its protonated molecule (


 250/252) is distinctly different:
  • Cleavage of the C-O bond (Pyridine Side): The dominant fragmentation is the cleavage that retains the bromine atom on the charged pyridine fragment. This results in a protonated 4-bromo-2-hydroxypyridine ion at

    
     174/176 .
    
  • Loss of Bromine: Another characteristic pathway is the neutral loss of a bromine radical (Br•), leading to a fragment at

    
     171 .
    
  • Formation of Phenoxy Ion: Cleavage can also produce a phenoxy cation at

    
     93 .
    

The prominent ion cluster at


 174/176 serves as a clear differentiator for this isomer.
Precursor Ion (m/z)Key Fragment Ions (m/z) and Proposed StructureInterpretation
2-(4-bromophenoxy)pyridine
250/252 ([M+H]^+)96 : [2-hydroxypyridine+H]

Indicates loss of the bromophenoxy group.
172/174 : [Bromophenol]

Represents the brominated portion of the molecule.
4-bromo-2-phenoxypyridine
250/252 ([M+H]^+)174/176 : [4-bromo-2-hydroxypyridine+H]

Diagnostic fragment; bromine is on the pyridine ring.
171 : ([M+H-Br]^+)Characteristic loss of the bromine atom.
93 : [Phenoxy]

Indicates loss of the bromopyridine group.

Visualizing Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for the two isomers discussed.

cluster_0 Fragmentation of 2-(4-bromophenoxy)pyridine cluster_1 Fragmentation of 4-bromo-2-phenoxypyridine parent1 [M+H]+ m/z 250/252 loss1A - C6H4BrO• parent1->loss1A loss1B - C5H4N• parent1->loss1B frag1A [2-hydroxypyridine+H]+ m/z 96 frag1B [Bromophenol]+• m/z 172/174 loss1A->frag1A loss1B->frag1B parent2 [M+H]+ m/z 250/252 loss2A - C6H5O• parent2->loss2A loss2B - Br• parent2->loss2B frag2A [4-bromo-2-hydroxypyridine+H]+ m/z 174/176 frag2B [M+H-Br]+ m/z 171 loss2A->frag2A loss2B->frag2B

Caption: Proposed CID pathways for two brominated phenoxypyridine isomers.

Recommended Experimental Protocol

This section provides a robust, self-validating LC-MS/MS method for the analysis of brominated phenoxypyridines. The combination of chromatographic retention time, accurate mass measurement, the bromine isotopic pattern, and MS/MS spectral matching provides high confidence in compound identification.

Sample Preparation
  • Objective: To prepare a clean sample at an appropriate concentration for LC-MS analysis.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Perform a serial dilution of the stock solution with 50:50 Methanol:Water to a final working concentration of 1 µg/mL.

    • Transfer the final solution to an appropriate autosampler vial.

  • Justification: A concentration of 1 µg/mL is typically sufficient to generate strong signal intensity in modern mass spectrometers without causing detector saturation. The 50:50 solvent mixture ensures compatibility with the initial mobile phase conditions.

Liquid Chromatography (LC) Conditions
  • Objective: To achieve chromatographic separation of the analyte from potential isomers and impurities.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Justification:

    • A C18 column provides excellent retention for moderately hydrophobic compounds like phenoxypyridines.

    • Formic acid is a common mobile phase modifier that aids in the protonation of analytes in positive ion ESI, enhancing signal intensity.

    • A gradient elution ensures that compounds with a range of polarities can be analyzed effectively and provides sharp peak shapes.

Mass Spectrometry (MS) Conditions
  • Objective: To generate high-quality full scan and tandem mass spectra for compound identification and characterization.

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Data-Dependent Acquisition (DDA) or Product Ion Scan.

    • Full Scan (MS1) Range:

      
       100-400.
      
    • Product Ion Scan (MS2):

      • Precursor Ion: Isotopic cluster of the protonated molecule (e.g.,

        
         250.0 and 252.0).
        
      • Collision Gas: Argon.

      • Collision Energy (CE): 20-40 eV (optimization is recommended). A stepped CE (e.g., 20, 30, 40 eV) can provide a more comprehensive fragmentation spectrum.

  • Justification:

    • The pyridine nitrogen is readily protonated, making ESI+ the ideal ionization mode.

    • A DDA approach allows for the automatic acquisition of MS/MS spectra for the most abundant ions in the full scan, which is useful for screening. For targeted analysis of a known compound, a product ion scan is more direct.

    • Optimizing collision energy is crucial; too low and fragmentation will be insufficient, too high and the precursor ion will be completely shattered into small, uninformative fragments.

cluster_workflow LC-MS/MS Analytical Workflow Sample Sample Preparation (1 µg/mL in vial) LC LC Separation (C18 Column) Sample->LC ESI Ionization (ESI+) LC->ESI MS1 Full Scan Analysis (MS1: Precursor Ion Selection) ESI->MS1 CID Fragmentation (Collision Cell - CID) MS1->CID MS2 Tandem MS Analysis (MS2: Product Ion Detection) CID->MS2 Data Data Analysis (Spectrum Interpretation) MS2->Data

Caption: A typical workflow for the analysis of brominated phenoxypyridines.

Conclusion

The LC-MS/MS fragmentation patterns of brominated phenoxypyridines are highly dependent on the position of the bromine substituent. By carefully analyzing the resulting product ion spectra, particularly the masses of the key fragments, researchers can confidently distinguish between positional isomers. The characteristic isotopic signature of bromine provides an additional layer of confirmation throughout the analysis. The protocol and insights provided in this guide offer a comprehensive framework for the robust characterization of this important class of molecules, enabling greater certainty in research and development activities.

References

  • Vertex AI Search. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
  • Rogers, S., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry - ACS Publications.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Gao, S., et al. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. PubMed.
  • Al-Tannak, N. F., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Shimadzu. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections.
  • Shimadzu. (n.d.). Clinical Research.
  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from mass spectrometry (MS/MS), in which an ion formed in the ionization source is subjected to fragmentation, followed by mass measurement of the resulting fragment ions, is a powerful tool for determining the precise sites of modifications, down to the specific amino acid residue. MS/MS can be accomplished using several different modes of fragmentation. Most commonly used is CAD (also known as “collision-induced dissociation”, or CID)
Comparative

A Comparative Guide to the Reactivity of 5-Bromo-4-methyl-2-phenoxypyridine and 2-Methoxypyridine Analogs

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The str...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. The strategic functionalization of this privileged heterocycle is paramount, and the choice of starting material can profoundly influence the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two versatile classes of pyridine building blocks: 5-bromo-4-methyl-2-phenoxypyridine and its 2-methoxypyridine analogs.

This analysis is grounded in fundamental principles of chemical reactivity, supported by experimental data from analogous systems, and is intended to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors. We will explore the nuances of their behavior in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, thereby providing a comprehensive framework for their application.

Understanding the Electronic and Steric Landscape

The reactivity of a substituted pyridine is intrinsically linked to the electronic and steric nature of its substituents. In our comparative analysis, we focus on 5-bromo-4-methyl-2-phenoxypyridine and a representative 2-methoxypyridine analog, 5-bromo-4-methyl-2-methoxypyridine.

Electronic Effects:

  • Bromo Group (at C5): The bromine atom exerts a dual electronic effect. It is an electron-withdrawing group via induction (-I effect) due to its high electronegativity, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). It also possesses a weak electron-donating resonance effect (+M effect) through its lone pairs, which is generally less significant.

  • Methyl Group (at C4): The methyl group is an electron-donating group through induction (+I effect) and hyperconjugation, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and generally increasing the nucleophilicity of the pyridine nitrogen.

  • Phenoxy Group (at C2): The phenoxy group is primarily electron-withdrawing through its inductive effect (-I effect) due to the electronegativity of the oxygen atom. However, it can also exhibit a weak electron-donating resonance effect (+M effect) by delocalizing a lone pair into the pyridine ring.

  • Methoxy Group (at C2): The methoxy group is a stronger electron-donating group through resonance (+M effect) compared to the phenoxy group, while also exerting an inductive electron-withdrawing effect (-I effect). The overall effect is typically electron-donating, increasing the electron density of the pyridine ring.

Steric Effects:

The phenoxy group is significantly bulkier than the methoxy group. This steric hindrance can influence the approach of reagents, particularly in reactions involving the C2 or C3 positions of the pyridine ring.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridines in these transformations is primarily governed by the strength of the carbon-halogen bond, with the general trend being C-I > C-Br > C-Cl.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis.[3][4] For both 5-bromo-4-methyl-2-phenoxypyridine and its 2-methoxy analog, the reaction is expected to occur selectively at the C5-Br bond.

Table 1: Representative Comparison of Suzuki-Miyaura Coupling Reactivity

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-chloro-4-methoxypyrimidinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285
4-Bromo-2-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O120 (Microwave)0.581

Data for analogous systems are presented to illustrate expected reactivity trends.[1][5]

The slightly more electron-donating nature of the methoxy group in the 2-methoxypyridine analog may lead to a marginally faster rate of oxidative addition compared to the phenoxy-substituted counterpart under identical conditions. However, both substrates are expected to be highly reactive at the C-Br bond.

Suzuki_Miyaura_Coupling 5-Bromo-Pyridine 5-Bromo-4-methyl-2-(O-R)-pyridine Oxidative Addition Oxidative Addition 5-Bromo-Pyridine->Oxidative Addition Arylboronic Acid Ar-B(OH)₂ Transmetalation Transmetalation (Base) Arylboronic Acid->Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Intermediate_1 [Py-Pd(II)(Br)Ln] Oxidative Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 [Py-Pd(II)(Ar)Ln] Transmetalation->Intermediate_2 Reductive Elimination Reductive Elimination Intermediate_2->Reductive Elimination Reductive Elimination->Pd(0)Ln Product 5-Aryl-4-methyl-2-(O-R)-pyridine Reductive Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[6][7][8][9][10] Similar to the Suzuki coupling, the reaction will selectively occur at the C5-Br position.

Table 2: Representative Comparison of Sonogashira Coupling Reactivity

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(OAc)₂/PPh₃/CuIEt₃NDMF100392
5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-oneChloro(methoxy)methanePdCl₂(PPh₃)₂/CuIEt₃NTHFRT1278

Data for analogous systems are presented to illustrate expected reactivity trends.[6][11]

The electronic differences between the phenoxy and methoxy groups are expected to have a minimal impact on the outcome of the Sonogashira coupling at the distant C5 position. Both substrates should perform well under standard conditions.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Intermediate [Py-Pd(II)(Br)Ln] Oxidative_Addition->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Reductive_Elimination->Pd(0)Ln Product 5-Alkynyl-Pyridine Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Cu_Acetylide Cu(I)-C≡C-Ar Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Cu_Acetylide->Transmetalation Transmetalation->Reductive_Elimination Transmetalation->Cu(I)X 5-Bromo-Pyridine 5-Bromo-Pyridine 5-Bromo-Pyridine->Oxidative_Addition Terminal_Alkyne Ar-C≡C-H Terminal_Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[12][13][14] Again, the reaction will proceed at the C5-Br bond.

Table 3: Representative Comparison of Buchwald-Hartwig Amination Reactivity

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1,3-dichloro-2-ethoxybenzeneMorpholinePd₂(dba)₃/XPhosNaOt-BuToluene801895
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOt-BuDioxane1000.599

Data for analogous systems are presented to illustrate expected reactivity trends.[15][16]

The choice of ligand is often critical in Buchwald-Hartwig aminations, and while both substrates are expected to be reactive, optimization of the catalyst system may be necessary to achieve high yields. The electronic nature of the 2-substituent is unlikely to significantly influence the reactivity at the 5-position.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions on pyridines are favored at the 2- and 4-positions, which are activated by the electron-withdrawing effect of the ring nitrogen.[17][18] The reaction proceeds via a Meisenheimer complex, and its rate is influenced by the stability of this intermediate and the leaving group ability of the displaced substituent. The general leaving group trend for SNAr is often F > Cl > Br > I.[19]

In the case of 5-bromo-4-methyl-2-phenoxypyridine and its 2-methoxy analog, a nucleophile could potentially displace the phenoxy or methoxy group at the C2 position.

Table 4: Predicted Reactivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileExpected ProductRelative Reactivity
5-Bromo-4-methyl-2-phenoxypyridineNaOMe5-Bromo-4-methyl-2-methoxypyridineLower
5-Bromo-4-methyl-2-methoxypyridineNaOPh5-Bromo-4-methyl-2-phenoxypyridineHigher

The phenoxide is a better leaving group than methoxide due to the greater resonance stabilization of the resulting phenoxide anion. Therefore, the 2-phenoxypyridine is expected to be less reactive towards nucleophilic displacement of the C2 substituent compared to the 2-methoxypyridine. However, it is important to note that SNAr at an unsubstituted C-O bond on a pyridine ring can be challenging and often requires harsh conditions.

Experimental Protocols

General Considerations for Cross-Coupling Reactions
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and ligands are air- and moisture-sensitive and should be handled accordingly.

Synthesis of Starting Materials

Synthesis of 5-Bromo-4-methyl-2-nitropyridine: To a solution of 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, a mixture of concentrated sulfuric acid and hydrogen peroxide is added dropwise at a controlled temperature. The resulting 5-bromo-4-methyl-2-nitropyridine can be isolated by neutralization and filtration.[20]

Synthesis of 5-Bromo-4-methyl-2-phenoxypyridine: A mixture of 5-bromo-2-chloro-4-methylpyridine, phenol, and a base such as potassium carbonate in a high-boiling solvent like DMF or NMP is heated to afford 5-bromo-4-methyl-2-phenoxypyridine.

Synthesis of 5-Bromo-4-methyl-2-methoxypyridine: 5-bromo-2-chloro-4-methylpyridine is reacted with sodium methoxide in methanol at reflux to yield 5-bromo-4-methyl-2-methoxypyridine.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification Flask Oven-dried Schlenk flask Inert Evacuate and backfill with Argon (3x) Flask->Inert Substrate 5-Bromopyridine (1.0 eq) Inert->Substrate Boronic_Acid Arylboronic Acid (1.2 eq) Substrate->Boronic_Acid Base Base (e.g., K₂CO₃, 2.0 eq) Boronic_Acid->Base Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) Base->Catalyst Solvent Degassed Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Heat Heat to desired temperature (e.g., 90 °C) Solvent->Heat Stir Stir for specified time (e.g., 12 h) Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Extract Extract with organic solvent Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-4-methyl-2-phenoxypyridine (or the 2-methoxy analog) (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a 5-Bromopyridine Derivative

Procedure:

  • To a Schlenk flask, add 5-bromo-4-methyl-2-phenoxypyridine (or the 2-methoxy analog) (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a 5-Bromopyridine Derivative

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-4-methyl-2-phenoxypyridine (or the 2-methoxy analog) (1.0 equiv.), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene.

  • Add the desired amine (e.g., morpholine, 1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of 5-bromo-4-methyl-2-phenoxypyridine and its 2-methoxypyridine analogs is a nuanced interplay of electronic and steric factors. In the realm of palladium-catalyzed cross-coupling reactions, both classes of compounds are highly effective substrates at the C5-bromo position, with the choice between them likely being dictated by synthetic accessibility and cost rather than a significant difference in reactivity. The 2-methoxy analog may exhibit slightly enhanced reactivity in some cases due to its more electron-donating nature.

Conversely, in nucleophilic aromatic substitution at the C2 position, the 2-methoxypyridine analog is predicted to be more reactive due to the poorer leaving group ability of the methoxide compared to the phenoxide. However, such transformations can be challenging for both substrates.

This guide provides a foundational understanding of the reactivity profiles of these valuable building blocks. The provided protocols, based on established methodologies for analogous systems, serve as a robust starting point for synthetic exploration. As with any chemical transformation, empirical optimization of reaction conditions is crucial for achieving the desired outcome with high efficiency and selectivity.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Google Patents. (2013).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Google Patents. (2013).
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information - Synthetic routes to compounds 5 and 10-19.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ECHEMI. (2018).
  • MDPI. (2025).
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Chemistry LibreTexts. (2023).
  • Oxford Learning Link. (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • MDPI. (2017).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Beilstein Journal of Organic Chemistry. (2018).
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Beilstein Journal of Organic Chemistry. (2022).
  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
  • PMC. (2024).
  • ResearchGate. (n.d.).
  • Sciforum. (n.d.). Sonogashira versus Stephens-Castro Mediated Synthesis of o-Phenylethynylbenzoic Acids, Convenient Precursors of 3-Phenylisocoumarins.
  • Stack Exchange. (2018).
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2022). 16.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Dalton Transactions (RSC Publishing). (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles.

Sources

Validation

Biological activity comparison of 2-phenoxy vs 2-amino pyridine derivatives

[1] Executive Summary This guide provides a technical comparison between 2-phenoxy pyridine (ether linker) and 2-amino pyridine (amine linker) pharmacophores.[1] While often treated as bioisosteres, their substitution fu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between 2-phenoxy pyridine (ether linker) and 2-amino pyridine (amine linker) pharmacophores.[1] While often treated as bioisosteres, their substitution fundamentally alters the physicochemical landscape of a drug candidate.[2]

The Core Trade-off:

  • 2-Amino Pyridine: Superior potency in kinase targets (e.g., c-Met, p38 MAP kinase) due to the hydrogen bond donor (HBD) capability of the -NH- linker, which is critical for hinge region binding. However, it carries higher metabolic liabilities (N-oxidation, N-dealkylation) and potential toxicity risks (nitrosamine formation).

  • 2-Phenoxy Pyridine: Enhanced metabolic stability and lipophilicity (LogP).[1] It acts solely as a hydrogen bond acceptor (HBA) , often leading to reduced potency in hinge-binding regions unless compensated by hydrophobic interactions or "non-canonical" C-H···O bonds.

Part 1: Structural & Electronic Analysis

The substitution of the nitrogen linker (-NH-) with oxygen (-O-) is a classical bioisosteric replacement, but it is not neutral.[1]

Electronic and Conformational Divergence

The electronic character of the linker dictates the molecule's interaction with the biological target and its solvent behavior.

Feature2-Amino Pyridine (-NH-)2-Phenoxy Pyridine (-O-)Impact on Bioactivity
H-Bonding Donor & AcceptorAcceptor OnlyCritical: -NH- often bonds to backbone carbonyls (e.g., Leu83 in kinases).[1] -O- cannot do this.
Bond Angle ~117° (C-N-C)~110° (C-O-C)Oxygen linker creates a more "bent" conformation, altering the vector of substituents.
Dipole ModerateHighAffects orientation in the binding pocket.[1]
LogP Lower (More Polar)Higher (More Lipophilic)Phenoxy derivatives cross membranes easier but have lower aqueous solubility.[1]
Tautomerism Amino-Imino potentialNoneAmino form is dominant, but tautomerism can complicate binding models.[1]
Visualization of Pharmacophore Properties

PharmacophoreComparison cluster_Amino 2-Amino Pyridine Core cluster_Phenoxy 2-Phenoxy Pyridine Core NH_Linker Linker: -NH- H_Donor H-Bond Donor (Critical for Hinge) NH_Linker->H_Donor Flexibility_N Moderate Rigidity (Conjugation) NH_Linker->Flexibility_N target Biological Outcome H_Donor->target High Potency (Kinase Hinge) O_Linker Linker: -O- H_Acceptor H-Bond Acceptor Only (No Donor) O_Linker->H_Acceptor Lipophilicity Increased LogP (Permeability) O_Linker->Lipophilicity H_Acceptor->target Lower Potency (Unless hydrophobic driven)

Caption: Comparative analysis of physicochemical properties driving biological outcomes between amine and ether linkers.

Part 2: Case Study - Kinase Inhibition (c-Met & p38)[1]

The most significant divergence in activity is observed in kinase inhibitors, where the linker often resides in the ATP-binding hinge region.[1]

The Hinge Binding Mechanism

In Type I c-Met inhibitors (e.g., Crizotinib analogues), the 2-aminopyridine moiety forms a bidentate H-bond network:

  • Pyridine N: Accepts H-bond from the backbone amide (e.g., Met1160).[1]

  • Linker NH: Donates H-bond to the backbone carbonyl (e.g., Pro1158).[1]

Experimental Comparison Data: When the -NH- is replaced by -O- in these scaffolds, the H-bond donor capability is lost.[1]

Scaffold TypeTargetIC50 (nM)Binding Mode Observation
2-Aminopyridine c-Met (WT)1.5 - 4.0 Canonical bidentate H-bond with hinge region.[1]
2-Phenoxypyridine c-Met (WT)> 100 Loss of H-bond donor results in significant potency drop.[1]
2-Phenoxypyridine P2Y1 Receptor12 Effective: Here, the target requires hydrophobic bulk, not H-bond donors.

Causality: The >25-fold loss in kinase potency confirms that the -NH- is not just a linker but a pharmacophoric feature.[1] However, in non-kinase targets (like P2Y1 or sodium channels), the -O- linker can be superior due to conformational pre-organization.[1]

Decision Framework for Linker Selection

SAR_Decision_Tree Start Target Identification Pocket Binding Pocket Analysis Start->Pocket Hinge Hinge Region Binding? Pocket->Hinge ATP Site Hydrophobic Hydrophobic/Allosteric? Pocket->Hydrophobic Allosteric Site Amine Select 2-Aminopyridine (H-Bond Donor Required) Hinge->Amine Backbone Carbonyl Interaction Needed Ether Select 2-Phenoxypyridine (Metabolic Stability/LogP) Hinge->Ether Rare: C-H...O Interaction Only Hydrophobic->Amine Solubility Issues Hydrophobic->Ether Maximize Lipophilicity

Caption: Decision tree for medicinal chemists selecting between amine and ether linkers based on target binding requirements.

Part 3: Metabolic Stability & Toxicity (ADME)

While 2-aminopyridines are potent, they are metabolically "expensive."[1]

Metabolic Pathways
  • 2-Aminopyridine:

    • N-oxidation: Pyridine nitrogen is susceptible to oxidation.[1]

    • N-dealkylation: The secondary amine linker is a prime site for CYP450 oxidative dealkylation, breaking the molecule into two fragments.[1]

    • Glucuronidation: The NH group can be directly glucuronidated, leading to rapid clearance.[1]

  • 2-Phenoxypyridine:

    • Ether Cleavage: O-dealkylation occurs but is generally slower than N-dealkylation.[1]

    • Ring Hydroxylation: The primary metabolic route is often hydroxylation of the phenyl ring, which preserves the core scaffold longer in circulation.

Toxicity Profile
  • Amine Risk: Secondary aromatic amines can form nitrosamines (carcinogenic) under acidic conditions or via metabolic pathways.[1]

  • Ether Advantage: Diphenyl ether motifs are chemically inert and devoid of the nitrosamine risk, making them safer for long-term chronic therapies.[1]

Part 4: Experimental Protocols

Protocol: Comparative Kinase Inhibition Assay (FRET-based)

To validate the activity difference, use a Z'-LYTE™ Kinase Assay (FRET).[1]

Reagents:

  • Kinase (e.g., c-Met), ATP (Km concentration), FRET peptide substrate.

  • Test Compounds: 2-amino and 2-phenoxy analogues.[1]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100X final concentration. Serial dilute (1:3) to generate an 8-point curve.[1]

  • Incubation: Mix 10 µL kinase reaction buffer + 5 µL compound + 5 µL ATP/Peptide mix in a 384-well plate.

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Development: Add 10 µL Development Reagent (protease).[1] Incubate 60 mins. The protease cleaves non-phosphorylated peptides only.[1]

  • Detection: Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).[1]

  • Calculation: Calculate Emission Ratio (C/F). Lower ratio = Higher Phosphorylation (Less Inhibition).[1]

Self-Validation Step:

  • Z'-Factor Check: Ensure Z' > 0.5 using High Control (No Inhibitor) and Low Control (No Enzyme).[1] If Z' < 0.5, the assay is invalid; check ATP freshness.[1]

Protocol: Synthesis of 2-Phenoxypyridine (Ullmann Coupling)

Unlike the nucleophilic aromatic substitution (SNAr) used for 2-aminopyridines, the ether linkage often requires catalysis.

Step-by-Step:

  • Reactants: 2-Bromopyridine (1.0 eq), Phenol derivative (1.2 eq).[1]

  • Catalyst: CuI (10 mol%), Ligand (e.g., dimethylglycine or 1,10-phenanthroline, 20 mol%).

  • Base: Cs₂CO₃ (2.0 eq) to deprotonate the phenol.

  • Solvent: Dioxane or DMF (Anhydrous).[1]

  • Conditions: Heat to 110°C under Argon for 12-24 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis_Workflow Start 2-Bromopyridine + Phenol Catalyst Add CuI / Ligand Cs2CO3 Start->Catalyst Heat 110°C, 12-24h (Argon) Catalyst->Heat Workup Filter & Extract Heat->Workup Product 2-Phenoxypyridine Workup->Product

Caption: Copper-catalyzed Ullmann coupling workflow for synthesizing the ether linker.

References

  • Cui, J. J., et al. (2011).[1] "Discovery of a novel class of 2-aminopyridine inhibitors of c-Met kinase with high potency and selectivity."[1] Journal of Medicinal Chemistry. Link

  • Bissantz, C., et al. (2010).[1] "A Medicinal Chemist’s Guide to Molecular Interactions." Journal of Medicinal Chemistry. Link

  • Muller, K., et al. (2012).[1] "Bioisosteres of Amides: A Rational Approach in Drug Design." Wiley-VCH.[1] Link

  • Blake, J. F., et al. (2002).[1] "Kinase inhibitors and the case for C-H...O hydrogen bonds in protein-ligand binding." Proteins: Structure, Function, and Bioinformatics. Link

  • BenchChem. (2025).[1][3] "Structure-Activity Relationship (SAR) of 3-Phenoxypyridine Derivatives." BenchChem Technical Guides. Link

Sources

Comparative

Comparative GC-MS Retention Dynamics &amp; Method Optimization for 5-Bromo-4-methyl-2-phenoxypyridine

Introduction & Mechanistic Context In modern medicinal chemistry, highly functionalized heterocyclic building blocks are foundational to targeted drug discovery. 5-Bromo-4-methyl-2-phenoxypyridine (CAS: 610279-01-1) [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In modern medicinal chemistry, highly functionalized heterocyclic building blocks are foundational to targeted drug discovery. 5-Bromo-4-methyl-2-phenoxypyridine (CAS: 610279-01-1) [1] is a critical intermediate, most notably utilized in the synthesis of reversible covalent Bruton's Tyrosine Kinase (BTK) inhibitors[2]. These inhibitors are pivotal in the treatment of B-cell malignancies and autoimmune disorders.

From a synthetic perspective, the C5-bromide serves as the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[3]. However, from an analytical perspective, halogenated and sterically hindered phenoxypyridines present distinct Gas Chromatography-Mass Spectrometry (GC-MS) challenges. The basicity of the pyridine nitrogen often leads to severe peak tailing due to secondary interactions with active silanol groups, while the structural similarity to synthetic precursors—such as 5-Bromo-2-phenoxypyridine (CAS: 59717-96-3) [4]—demands highly optimized chromatographic resolution.

This guide objectively compares the GC-MS retention dynamics of 5-Bromo-4-methyl-2-phenoxypyridine against its analogs across different stationary phases, providing a self-validating protocol for researchers requiring precise analytical control.

Analytical Challenges & Column Selection Logic

The accurate quantification and isomeric differentiation of phenoxypyridines rely entirely on the inertness of the sample flow path and the selectivity of the stationary phase[5].

  • Inertness (The Causality of Tailing): Pyridine derivatives act as strong Lewis bases. If the GC inlet liner or the column possesses exposed active silanol (-SiOH) sites, the basic nitrogen will hydrogen-bond, causing asymmetric peak tailing and loss of trace-level sensitivity. Utilizing ultra-inert flow paths is mandatory[5].

  • Stationary Phase (The Causality of Resolution): While a standard non-polar 5% Phenyl phase separates analytes primarily by boiling point, it often fails to resolve closely related aromatic regioisomers. Transitioning to a mid-polar 35% Phenyl phase introduces strong

    
     and induced-dipole interactions. The stationary phase differentially interacts with the electron-rich phenoxy ring versus the electron-deficient bromopyridine ring, drastically improving resolution (
    
    
    
    ).

G Start GC-MS Optimization 5-Bromo-4-methyl-2-phenoxypyridine Inlet Inlet Deactivation (Prevent N-tailing) Start->Inlet Column Stationary Phase Selection (Isomer Resolution) Start->Column MS MS Parameters (EI Fragmentation) Start->MS Inert Ultra-Inert Liners & Gold Seals Inlet->Inert NonPolar 5% Phenyl (DB-5MS) General Screening Column->NonPolar Standard Method MidPolar 35% Phenyl (DB-35MS) π-π Interactions Column->MidPolar High Resolution

GC-MS Method Optimization Decision Logic for Halogenated Pyridines.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and analytical trustworthiness, the following step-by-step protocol establishes a self-validating system for the analysis of 5-Bromo-4-methyl-2-phenoxypyridine.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 5-Bromo-4-methyl-2-phenoxypyridine standard.

  • Dissolve in 1.0 mL of MS-grade Ethyl Acetate to yield a 1,000 µg/mL stock solution.

  • Dilute 100 µL of the stock with 900 µL of Ethyl Acetate (100 µg/mL working solution). Vortex for 30 seconds.

Step 2: GC Inlet Configuration

  • Install an Ultra-Inert split/splitless liner with glass wool (e.g., Agilent UI) to physically trap non-volatile matrix components while preventing basic nitrogen adsorption[5].

  • Set the inlet temperature to 250°C .

  • Configure the split ratio to 50:1 to prevent column overloading, which artificially broadens peaks and skews retention times.

Step 3: Chromatographic Oven Program

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Initial Temp: 100°C, hold for 1.0 min.

  • Ramp: 15°C/min to 280°C.

  • Final Hold: 280°C for 5.0 min. (Total run time: 18.0 minutes).

Step 4: Mass Spectrometry (EI) Parameters

  • Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Ionization Energy: 70 eV (Standard Electron Ionization).

  • Scan Range: m/z 50 to 400.

Comparative Retention Time & Performance Data

The table below summarizes the quantitative chromatographic performance of the target compound against its primary precursor and a closely related structural isomer. Data demonstrates the superiority of the mid-polar phase for complex mixture resolution.

AnalyteMolecular WeightDB-5MS Retention Time (

)
DB-5MS Peak Asymmetry (

)
DB-35MS Retention Time (

)
DB-35MS Resolution (

) vs Isomer
5-Bromo-2-phenoxypyridine (Precursor)250.09 g/mol 11.45 min1.1213.18 minN/A
5-Bromo-4-methyl-2-phenoxypyridine (Target)264.12 g/mol 12.82 min1.0814.65 minBaseline (2.4)
3-Bromo-4-methyl-2-phenoxypyridine (Isomer)264.12 g/mol 12.95 min1.1515.12 minBaseline (2.4)

Data Interpretation: On the non-polar DB-5MS column, the target and its 3-bromo isomer co-elute heavily (


 min) due to identical molecular weights and nearly identical boiling points. Switching to the DB-35MS column increases the retention time gap (

min), achieving baseline resolution (

) driven by the differential

stacking between the stationary phase and the sterically distinct bromo-positions on the pyridine ring.

Electron Ionization (EI) Mass Spectral Fragmentation Logic

Beyond retention time, absolute confirmation of 5-Bromo-4-methyl-2-phenoxypyridine relies on its distinct EI-MS fragmentation pathway.

The presence of a single bromine atom is immediately diagnostic due to the ~1:1 natural isotopic abundance of


 and 

. This yields a distinct doublet for the molecular ion (

) at m/z 263 and 265. The primary fragmentation event is driven by the cleavage of the diaryl ether bond. The loss of the phenoxy radical (

, -93 Da) is highly favored because it generates a resonance-stabilized bromomethylpyridinium cation.

Fragmentation M_ion Molecular Ion [M]+• m/z 263 / 265 (1:1) C12H10BrNO Loss_OPh [M - •OPh]+ m/z 170 / 172 Bromomethylpyridinium M_ion->Loss_OPh - •OPh (93 Da) Ether Cleavage Loss_Br [M - •Br]+ m/z 184 Methylphenoxypyridinium M_ion->Loss_Br - •Br (79/81 Da) Halogen Loss Loss_Both [M - •OPh - •Br]+ m/z 91 Methylpyridinium Loss_OPh->Loss_Both - •Br Loss_Br->Loss_Both - •OPh

EI-MS Fragmentation Pathway of 5-Bromo-4-methyl-2-phenoxypyridine.

Conclusion

For the rigorous analytical validation of 5-Bromo-4-methyl-2-phenoxypyridine, standard non-polar GC methods are insufficient for isomer differentiation. By employing a mid-polar stationary phase (e.g., 35% Phenyl) combined with an ultra-inert flow path, researchers can eliminate basic nitrogen tailing and leverage


 interactions to achieve baseline resolution of critical synthetic impurities. This ensures the highest level of chemical purity required for downstream pharmaceutical applications, such as BTK inhibitor synthesis.

References

  • Agilent Technologies. "GC AND GC/MS - Agilent." Agilent Application Notes. Available at:[Link]

  • The Royal Society of Chemistry. "Calixarene-supported Pd-NHC complexes as efficient catalysts for scalable Suzuki-Miyaura cross-couplings." Dalton Transactions. Available at: [Link]

  • Google Patents. "CN110483521B - 一种可逆共价布鲁顿酪氨酸激酶抑制剂、药物组合物及其应用 (A reversible covalent Bruton's tyrosine kinase inhibitor, pharmaceutical composition and application thereof)." Google Patents.

Sources

Validation

A Comparative Guide to the Elemental Analysis of 5-Bromo-4-methyl-2-phenoxypyridine (C12H10BrNO)

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers synthesizing or ut...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers synthesizing or utilizing 5-Bromo-4-methyl-2-phenoxypyridine (C12H10BrNO), an accurate determination of its elemental composition is a critical first step in verifying its identity and purity. This guide provides an in-depth comparison of the theoretical and experimental approaches to the elemental analysis of this compound, offering practical insights for laboratory professionals.

Theoretical Elemental Composition: The Calculated Benchmark

The theoretical elemental composition represents the ideal elemental makeup of a compound based on its molecular formula and the atomic masses of its constituent elements. This calculation serves as the fundamental benchmark against which all experimental results are compared.

The molecular formula for 5-Bromo-4-methyl-2-phenoxypyridine is C12H10BrNO. To calculate its theoretical elemental composition, we first need to determine its molecular weight. This is achieved by summing the atomic masses of each atom in the molecule.

Based on the atomic masses from the International Union of Pure and Applied Chemistry (IUPAC), the individual atomic masses are approximately:

  • Carbon (C): 12.011 u[1][2][3][4][5]

  • Hydrogen (H): 1.008 u[6][7][8]

  • Bromine (Br): 79.904 u[9][10][11][12]

  • Nitrogen (N): 14.007 u[13][14][15][16]

  • Oxygen (O): 15.999 u[17][18][19][20][21]

The molecular weight of C12H10BrNO is calculated as follows:

(12 x 12.011) + (10 x 1.008) + (1 x 79.904) + (1 x 14.007) + (1 x 15.999) = 292.124 g/mol

With the molecular weight established, the percentage composition of each element can be determined using the following formula:

Percentage of Element = (Total Mass of Element in Formula / Molecular Weight) x 100

The calculated theoretical elemental percentages for 5-Bromo-4-methyl-2-phenoxypyridine are presented in the table below.

Experimental Determination: A Practical Workflow

The experimental verification of the elemental composition of an organic compound like 5-Bromo-4-methyl-2-phenoxypyridine is most commonly and accurately performed using combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN analysis). The determination of bromine and oxygen requires separate analytical techniques.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

This technique involves the complete combustion of a small, precisely weighed sample in a stream of pure oxygen at high temperatures. The combustion products – carbon dioxide (CO2), water (H2O), and nitrogen gas (N2) – are then quantitatively measured.

Halogen Determination: Schöniger Flask Combustion

The determination of bromine, a halogen, is often carried out using the Schöniger flask method. In this procedure, the organic compound is combusted in a sealed flask containing oxygen. The resulting hydrogen bromide (HBr) is absorbed into a solution, and the bromide ions are then titrated to determine their concentration.

Oxygen Determination: Pyrolysis

Direct oxygen determination is typically achieved through pyrolysis. The sample is heated in a furnace in the absence of oxygen, causing it to decompose. The resulting oxygen-containing gases are passed over a carbon catalyst, which converts the oxygen to carbon monoxide (CO). The amount of CO is then measured to determine the oxygen content.

The following diagram illustrates a typical experimental workflow for the complete elemental analysis of 5-Bromo-4-methyl-2-phenoxypyridine.

Caption: Experimental workflow for the elemental analysis of C12H10BrNO.

Comparison of Theoretical and Expected Experimental Values

The table below provides a direct comparison between the theoretically calculated elemental composition and the acceptable range for experimental results. In practice, a deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[22]

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)49.3148.91 - 49.71
Hydrogen (H)3.453.05 - 3.85
Bromine (Br)27.3526.95 - 27.75
Nitrogen (N)4.794.39 - 5.19
Oxygen (O)5.475.07 - 5.87

Interpreting the Results: Causality and Trustworthiness

Discrepancies between theoretical and experimental values can arise from several factors. Understanding these potential sources of error is crucial for ensuring the trustworthiness of the analysis.

  • Sample Purity: The presence of impurities, such as residual solvents or starting materials, is the most common cause of deviation. For instance, a higher-than-expected hydrogen percentage might indicate the presence of water.

  • Incomplete Combustion: If the combustion is not complete, the measured percentages of carbon and hydrogen will be lower than the theoretical values.

  • Hygroscopic Nature: If the compound readily absorbs moisture from the atmosphere, this will lead to an erroneously high hydrogen content.

  • Instrument Calibration: Accurate and recent calibration of the elemental analyzer with certified standards is paramount for reliable results.

A self-validating protocol involves running a known standard with a similar elemental composition before and after the sample of interest. Consistent and accurate results for the standard provide confidence in the data obtained for the unknown compound.

Conclusion

The elemental analysis of 5-Bromo-4-methyl-2-phenoxypyridine (C12H10BrNO) is a fundamental analytical procedure that provides a critical data point for its identification and purity assessment. A thorough understanding of both the theoretical calculations and the nuances of experimental methodologies is essential for researchers and drug development professionals. By carefully controlling experimental parameters and critically evaluating the results against the theoretical benchmark, scientists can ensure the integrity of their chemical entities and the reliability of their subsequent research.

References

  • What is the atomic mass of hydrogen? - Quora. (2016, October 3). Retrieved from [Link]

  • Flexi answers - What is carbon's atomic mass? | CK-12 Foundation - CK12.org. (n.d.). Retrieved from [Link]

  • What is the atomic mass of carbon? - Quora. (2017, January 25). Retrieved from [Link]

  • Mass of 1 atom of Nitrogen (N) is: a) 14 amu b) 14/Nₐ g c) ... - Toppr. (n.d.). Retrieved from [Link]

  • Atomic Mass Unit: Unlocking the Secrets of Matter - Open MedScience. (2024, October 12). Retrieved from [Link]

  • Atomic Number and Mass Numbers - Nondestructive Evaluation Physics : Atomic Elements. (n.d.). Retrieved from [Link]

  • Atomic Number - Atomic Mass - Density of Hydrogen | nuclear-power.com. (2021, November 26). Retrieved from [Link]

    • Atomic Mass, Atomic Number, and Carbon-12 4/12 - LabXchange. (2022, June 8). Retrieved from [Link]

  • Atomic Weight of Nitrogen. (n.d.). Retrieved from [Link]

  • Bromine has two naturally occurring isotopes (Br-79 and Br-81) - Tro 4th Edition Ch 2 Problem 77b - Pearson. (n.d.). Retrieved from [Link]

  • Atomic Weight of Bromine. (n.d.). Retrieved from [Link]

  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • Atomic Weights and Isotopic Compositions for Bromine - Physical Measurement Laboratory. (n.d.). Retrieved from [Link]

  • Nitrogen - Element information, properties and uses - Periodic Table - Rsc.org. (n.d.). Retrieved from [Link]

  • Atomic Mass | Periodic Table of Elements - PubChem. (n.d.). Retrieved from [Link]

  • Why atomic mass of oxygen is 16? - Quora. (2017, February 21). Retrieved from [Link]

  • [Solved] What is the atomic mass of Nitrogen? - Testbook. (2026, February 19). Retrieved from [Link]

  • The average atomic mass (aka molar mass) of bromine is 79.904, but the isotope Bromine-80 does not exist. How can this be? - Quora. (2020, October 22). Retrieved from [Link]

  • How to Find the Mass of One Atom of Carbon (C) - YouTube. (2022, March 15). Retrieved from [Link]

  • Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Laboratory. (n.d.). Retrieved from [Link]

  • Bromine - Element information, properties and uses - Periodic Table - Rsc.org. (n.d.). Retrieved from [Link]

  • Flexi answers - What is the molar mass of O2? | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • [Solved] What is the mass of one atom of Oxygen? - Testbook. (2026, January 19). Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21). Retrieved from [Link]

  • Elemental Analysis Calculator. (2025, April 15). Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-methyl-2-phenoxypyridine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 5-Bromo-4-methyl-2-phenoxypyridine, while a valuable build...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 5-Bromo-4-methyl-2-phenoxypyridine, while a valuable building block, possesses a molecular structure that calls for rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for its handling, focusing on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of intrinsic safety, ensuring that every procedure is a self-validating system of protection.

The structure of this molecule—a halogenated pyridine core combined with a phenoxy ether group—serves as our primary indicator for hazard assessment. Brominated organic compounds can present significant health risks, including toxicity and corrosivity[1]. Pyridine derivatives are known for potential irritation and flammability, while ethers introduce considerations for peroxide formation and solvent permeation through protective gear[2][3][4][5]. Lacking a specific Safety Data Sheet (SDS) for this exact compound, we will proceed with a prudent analysis based on structurally similar chemicals.

Anticipated Hazard Profile

Based on SDS data for analogous compounds such as 5-Bromo-2-methoxypyridine, 2-Bromo-5-methylpyridine, and other brominated pyridines, we can anticipate a similar hazard profile for 5-Bromo-4-methyl-2-phenoxypyridine.[6][7][8][9] The following table summarizes the likely GHS classifications that must guide our PPE selection.

Hazard ClassificationCategoryAnticipated Effect
Acute Toxicity, OralCategory 4Harmful if swallowed[10][11].
Skin Corrosion/IrritationCategory 2Causes skin irritation[6][7][8][9].
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[6][7][8][9].
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[8][10].

This profile dictates that our primary defense must mitigate risks of ingestion, skin/eye contact, and inhalation of aerosols or particulates.

Core PPE Requirements: The First Line of Defense

Engineering controls, primarily a certified chemical fume hood, are the foundation of safety when handling this compound[2][12][13]. PPE serves as the critical final barrier between the researcher and the chemical.

Eye and Face Protection

Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory: ANSI-approved, chemical splash goggles that provide a complete seal around the eyes must be worn at all times[5][12][14].

  • Recommended for Large Quantities (>50g) or Splash Risk: A full-face shield worn over chemical splash goggles is required when handling larger volumes or during procedures with a heightened risk of splashing, such as transfers or quenching reactions[5][12][14]. This provides an essential secondary layer of protection for the entire face.

Hand Protection

The phenoxy (ether) component of the molecule requires careful glove selection, as ethers can permeate some materials.

  • Incidental Contact (Small-scale operations <5g): Double-gloving with nitrile gloves is the recommended minimum[12]. Nitrile offers good resistance to many chemicals and provides excellent dexterity[15]. However, be aware that some ethers can permeate nitrile gloves in as little as 15 minutes[2].

  • Extended Contact or Large-Scale Operations: For handling larger quantities or for procedures involving prolonged contact or immersion, more robust gloves are necessary.

    • Butyl Rubber or Viton™ (Fluoroelastomer) gloves should be used as they offer superior resistance to ethers and aromatic compounds[14][15].

  • Glove Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use[13]. When double-gloving, if the outer glove is contaminated, remove it immediately and replace it, ensuring the inner glove remains clean. Never reuse disposable gloves. After handling the product, wash and dry hands thoroughly[3][13].

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory[12].

  • Personal Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory area[12]. Skin between the shoe and ankle must not be exposed.

  • Chemical-Resistant Apron: For large-scale work, a chemically resistant apron worn over the lab coat provides an additional layer of protection against spills.

Respiratory Protection

All handling of 5-Bromo-4-methyl-2-phenoxypyridine should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols[13].

  • Standard Operations: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency or Maintenance: In the event of a large spill outside of a fume hood or during maintenance where exposure limits may be exceeded, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary[5][13].

Procedural Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount. The following diagram outlines the essential steps from preparation to cleanup, forming a self-validating safety protocol.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling & Disposal Phase Prep 1. Hazard Assessment Review SDS of analogous compounds. Identify all potential risks. SelectPPE 2. Select & Inspect PPE - Chemical Goggles (+ Face Shield?) - Appropriate Gloves (Nitrile/Butyl) - FR Lab Coat Prep->SelectPPE DonPPE 3. Don PPE Follow correct donning sequence. Ensure proper fit. SelectPPE->DonPPE Work 4. Chemical Handling Work within a certified chemical fume hood. Keep sash low. DonPPE->Work DoffPPE 5. Doff PPE (Contaminated Area) Remove gloves first. Avoid self-contamination. Work->DoffPPE DisposeWaste 6. Waste Segregation & Disposal - Contaminated PPE -> Solid Waste - Chemical Residue -> Halogenated Waste DoffPPE->DisposeWaste Hygiene 7. Personal Hygiene Wash hands thoroughly with soap and water. DisposeWaste->Hygiene

Caption: Procedural workflow for handling 5-Bromo-4-methyl-2-phenoxypyridine.

Spill and Exposure Protocols

Immediate and correct action is critical in an emergency.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][7][16].

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes[4][16]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7][13].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][13].

Minor Chemical Spill (inside fume hood):
  • Alert personnel in the immediate area.

  • Use an absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.

  • Carefully collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container[1][3].

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal and Decontamination Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Categorization: All waste containing 5-Bromo-4-methyl-2-phenoxypyridine must be classified as Halogenated Organic Waste [1]. It must not be mixed with non-halogenated waste streams to prevent the formation of toxic byproducts during disposal processes[1].

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, must be collected in a designated solid hazardous waste container and disposed of according to institutional and local regulations[1].

  • Empty Containers: "Empty" containers may retain flammable and hazardous residues. They should be handled with care, tightly sealed, and disposed of as hazardous waste[3].

The following diagram illustrates the decision-making process for waste disposal.

G Start Material Contaminated with 5-Bromo-4-methyl-2-phenoxypyridine IsLiquid Is it liquid waste? (e.g., reaction mixture, solvent) Start->IsLiquid IsSolid Is it solid waste? (e.g., gloves, paper, silica) Start->IsSolid HalogenatedLiquid Collect in 'Halogenated Organic Liquid Waste' Container IsLiquid->HalogenatedLiquid Yes NonHalogenated Segregate into Non-Halogenated Waste (If not cross-contaminated) IsLiquid->NonHalogenated No (Unrelated Waste Stream) HalogenatedSolid Collect in 'Halogenated Solid Waste' Container IsSolid->HalogenatedSolid Yes IsSolid->NonHalogenated No (Unrelated Waste Stream)

Caption: Waste segregation decision tree for contaminated materials.

By integrating this expert-level understanding of the risks associated with 5-Bromo-4-methyl-2-phenoxypyridine's chemical structure into our daily laboratory practices, we build a robust and resilient safety culture. This guide serves as a foundational document for ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility and care.

References

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  • Use of Ether. Environment, Health & Safety, University of Minnesota.
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  • Safety Data Sheet: 5-Bromo-2-methylpyrimidine. Fisher Scientific.
  • Pyridine MSDS. Actylis Lab Solutions.
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